1-Tert-butyl 3-methyl 2,2-dimethylmalonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMFWHKFMRXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574728 | |
| Record name | tert-Butyl methyl dimethylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85293-46-5 | |
| Record name | tert-Butyl methyl dimethylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Safe Handling of 1-tert-butyl 3-methyl 2,2-dimethylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and its Inferred Hazard Profile
1-tert-butyl 3-methyl 2,2-dimethylmalonate is a sterically hindered malonic acid ester. Its structure, featuring a quaternary carbon at the C2 position, significantly influences its chemical reactivity and potentially its toxicological profile when compared to simpler, unhindered malonates. The presence of both a methyl and a bulky tert-butyl ester group further defines its characteristics.
The primary hazards associated with analogous, less substituted malonate esters are eye and skin irritation, and combustibility.[1][2] The parent acid, 2,2-dimethylmalonic acid, is also classified as a skin and eye irritant.[3][4] Therefore, it is prudent to assume that 1-tert-butyl 3-methyl 2,2-dimethylmalonate presents similar, if not identical, irritant properties. While no specific GHS classification exists for the target compound, a conservative approach necessitates handling it as a substance with the potential to cause skin and serious eye irritation.
Physicochemical and Toxicological Data of Analogous Compounds
The following tables summarize key data from structurally related compounds to inform our understanding of the likely properties of 1-tert-butyl 3-methyl 2,2-dimethylmalonate.
Table 1: Physicochemical Properties of Structurally Related Malonates
| Property | Dimethyl Malonate | tert-Butyl methyl malonate | 2,2-Dimethylmalonic acid |
| CAS Number | 108-59-8 | 42726-73-8 | 595-46-0 |
| Molecular Formula | C₅H₈O₄ | C₈H₁₄O₄ | C₅H₈O₄ |
| Molecular Weight | 132.12 g/mol | 174.19 g/mol | 132.11 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | White crystalline solid |
| Boiling Point | 180-181 °C | Not available | Decomposes |
| Flash Point | 90 °C (closed cup)[4] | Combustible liquid[5] | Not applicable |
Table 2: Toxicological Data of Structurally Related Malonates (where available)
| Hazard | Dimethyl Malonate | 2,2-Dimethylmalonic acid |
| Acute Oral Toxicity | LD50 (Rat): > 2,000 mg/kg[6] | No data available |
| Skin Corrosion/Irritation | Causes skin irritation[2] | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2] | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[2] | May cause respiratory irritation[3] |
Core Safety Directives and Handling Protocols
Given the inferred hazards, a multi-layered approach to safety is essential. The following protocols are designed to minimize exposure and mitigate risks during the handling and use of 1-tert-butyl 3-methyl 2,2-dimethylmalonate.
Engineering Controls: The First Line of Defense
All manipulations of 1-tert-butyl 3-methyl 2,2-dimethylmalonate should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate aerosols or vapors, such as heating, stirring, or transferring large quantities. The fume hood provides a physical barrier and ensures that any airborne contaminants are exhausted away from the user.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of appropriate PPE is critical to prevent skin and eye contact. The following workflow outlines the minimum PPE requirements.
Caption: Personal Protective Equipment (PPE) selection workflow.
Safe Storage and Incompatibility
Store 1-tert-butyl 3-methyl 2,2-dimethylmalonate in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[5] Based on the reactivity of similar esters, it should be stored away from strong oxidizing agents, strong bases, and strong acids to prevent potentially vigorous reactions.
Spill Management and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the appropriate steps for managing a small-scale laboratory spill.
Caption: Step-by-step spill response protocol.
First Aid Measures (Inferred from Analogous Compounds):
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Considerations
All waste containing 1-tert-butyl 3-methyl 2,2-dimethylmalonate, including contaminated absorbents and disposable PPE, must be treated as hazardous chemical waste.[5] It should be collected in a designated, sealed, and properly labeled container. Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain.
Conclusion: A Framework for Responsible Research
The absence of a specific SDS for 1-tert-butyl 3-methyl 2,2-dimethylmalonate necessitates a conservative and scientifically-grounded approach to its safe handling. By synthesizing data from structurally similar compounds, we have established a robust framework for its use in a research and development setting. The core principles of minimizing exposure through engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations are paramount. Researchers and drug development professionals are encouraged to use this guide as a foundation for their own comprehensive risk assessments, ensuring a culture of safety and scientific integrity.
References
-
OECD. (2005, August 26). SIDS Initial Assessment Report for Malonic Acid Diesters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Dimethylmalonic acid. Retrieved from [Link]
-
Harper College. (2005, October 9). Dimethyl Malonate MSDS. Retrieved from [Link]
-
Haz-Map. (n.d.). 2,2-Dimethylmalonic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. carlroth.com [carlroth.com]
- 3. Dimethylmalonic acid | C5H8O4 | CID 11686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethylmalonic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
solubility of tert-butyl methyl 2,2-dimethylmalonate in organic solvents
Technical Whitepaper: Solvation Thermodynamics & Process Engineering of tert-Butyl Methyl 2,2-Dimethylmalonate
Executive Summary & Molecular Architecture
This guide details the solubility profile and solvent selection strategy for tert-butyl methyl 2,2-dimethylmalonate . This molecule represents a specialized class of "desymmetrized" gem-dimethyl malonates, critical in the synthesis of heterocycles and pharmaceutical intermediates where orthogonal deprotection is required (acid-labile t-butyl vs. base-labile methyl).[1]
Molecular Profile:
-
Chemical Structure: A malonate core featuring a quaternary carbon at the
-position (gem-dimethyl) and two distinct ester functionalities.[1][2] -
Lipophilicity (Predicted LogP): ~2.5 – 3.[1][2]0. The inclusion of the tert-butyl group and the gem-dimethyl moiety significantly increases lipophilicity compared to diethyl malonate.[1][2]
-
Physical State: Viscous liquid or low-melting solid (dependent on purity).[1][2]
-
Thermodynamic Behavior: The steric bulk of the tert-butyl group and the quaternary center disrupts crystal packing (lowering melting point) but severely limits water solubility by preventing effective hydrogen bond networking with the solvent cage.[1][2]
Solubility Profile & Solvent Screening Strategy
The solubility of tert-butyl methyl 2,2-dimethylmalonate is governed by "Like Dissolves Like" principles, specifically the interaction between its ester dipoles and the solvent's ability to accommodate its hydrophobic bulk.[1][2]
Table 1: Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) and Structure-Property Relationships (SPR).
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | High dispersion forces ( |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent (>500 mg/mL) | Dipole-dipole interactions stabilize the ester functionalities.[3][2] THF is the preferred reaction solvent.[1][2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (Miscible) | Soluble due to H-bonding with ester oxygens, though steric bulk may reduce solubility in highly aqueous alcohols.[3][1][2] |
| Non-Polar Hydrocarbons | Hexanes, Heptane, Toluene | Moderate to Good | Soluble, but temperature-dependent.[3][1][2] Often used as anti-solvents or for extraction to exclude polar impurities.[1][2] |
| Aqueous Media | Water, Brine | Insoluble (<0.1 mg/mL) | The hydrophobic t-butyl and gem-dimethyl groups prevent hydration.[1][2] |
Experimental Determination Protocol
Since specific solubility data for this mixed ester is often absent from public databases, empirical determination is required for precise process scaling.[3][1][2] The following protocol ensures data integrity.
Protocol: Gravimetric Solubility Assay (Thermodynamic Equilibrium)
Objective: Determine the saturation limit (
Reagents: High-purity tert-butyl methyl 2,2-dimethylmalonate (>98%), HPLC-grade solvents.[1]
Workflow:
-
Supersaturation: Add excess analyte (approx. 200 mg) to 1.0 mL of solvent in a crimp-sealed HPLC vial.
-
Equilibration: Agitate at
for 24 hours using a thermomixer (1000 RPM). -
Phase Separation: Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved material.
-
Sampling: Carefully aspirate the supernatant using a syringe filter (0.22 µm PTFE).
-
Quantification:
Process Implications & Workflows
A. Reaction Solvent Selection
For alkylation reactions (forming the gem-dimethyl center), Tetrahydrofuran (THF) is the gold standard.[1][2] It solubilizes the enolate intermediate generated by LDA or NaH and remains stable at cryogenic temperatures (
B. Extraction & Purification Logic
The molecule's high lipophilicity allows for efficient extraction from aqueous reaction quenches using Heptane/Ethyl Acetate mixtures.[1][2] This partitions the product into the organic phase while leaving inorganic salts (LiCl, NaBr) in the aqueous phase.[3][1][2]
Visualization: Solubility Screening Workflow
Figure 1: Decision logic for solvent selection based on process stage (Synthesis vs. Workup).
References
-
BenchChem. (2025).[1][2][4] Solubility of Dioctyl Malonate in Organic Solvents: An In-depth Technical Guide. Retrieved from
-
Henderson, R. K., et al. (2011).[3][1][2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2] Green Chemistry, 13, 854-862.[3][2] Retrieved from [1][2]
-
Organic Syntheses. (1968).[1][2] Diethyl tert-butylmalonate.[1][2] Org. Synth. 48, 56. Retrieved from [1][2]
-
Prat, D., et al. (2014).[3][1][2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 16, 4546-4551.[3][2] (Reference for Pfizer/Sanofi/GSK unified guides). Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1][2] Product Specification: tert-Butyl methyl malonate. Retrieved from
Sources
Technical Guide: Stability and Orthogonality of Mixed tert-Butyl Methyl Esters
Executive Summary
Mixed tert-butyl methyl esters represent a cornerstone of orthogonal protecting group strategy in organic synthesis and peptide chemistry. Their utility lies in the chemical dichotomy between the acid-labile tert-butyl (
However, "stability" in this context is a misnomer if treated passively.[1] While robust under ambient conditions when isolated, these systems exhibit specific vulnerabilities—most notably aspartimide formation in dipeptidyl sequences and auto-catalytic hydrolysis in zwitterionic states.[1] This guide provides a mechanistic breakdown of these stability profiles, establishing protocols for their synthesis, storage, and controlled deprotection.[1]
Mechanistic Stability Profile
The operational success of mixed esters relies on exploiting two distinct hydrolysis mechanisms. Understanding these mechanisms is the only way to predict stability under varying storage and reaction conditions.
The tert-Butyl Ester ( Pathway)
The
-
Decomposition Trigger: Brønsted or Lewis acids.
-
Mechanism: Acid-catalyzed alkyl-oxygen cleavage (
). Protonation of the carbonyl oxygen is followed by the rate-limiting unimolecular cleavage of the bond, yielding a stable tert-butyl carbocation and the free carboxylic acid. The carbocation typically eliminates a proton to form isobutylene gas (isobutene), driving the reaction to completion.[1] -
Ambient Risk: Low, unless stored in the presence of trace acid vapors (e.g., HCl, TFA) or in protic solvents that can facilitate auto-protonation.[1]
The Methyl Ester ( Pathway)
The methyl ester is sterically accessible and electronically susceptible to nucleophilic attack.[1]
-
Decomposition Trigger: Bases (Hydroxide, Alkoxides, Amines).[1]
-
Mechanism: Base-catalyzed acyl-oxygen cleavage (
). A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to eject the methoxide leaving group.[1] -
Ambient Risk: Moderate. Prolonged exposure to atmospheric moisture can lead to slow hydrolysis, especially if the compound is slightly basic or stored in glass (which can be slightly alkaline).[1]
Comparative Stability Data
| Parameter | tert-Butyl Ester ( | Methyl Ester (Me) |
| Acid Stability | Poor. Cleaves in TFA, HCl/Dioxane. | High. Stable in TFA; hydrolyzes only in hot dilute mineral acids. |
| Base Stability | High. Stable to dilute NaOH, LiOH, Piperidine.[1] | Poor. Cleaves rapidly with LiOH, NaOH.[1] |
| Nucleophiles | Resistant (Steric bulk).[1] | Susceptible (Aminolysis, Hydrazinolysis).[1] |
| Thermal Limit | ~100°C (neutral); <25°C (acidic).[1] | >150°C (neutral).[1][2] |
| Moisture | Hydrophobic; generally stable. | Hygroscopic; slow hydrolysis over months. |
Critical Instability: The Aspartimide Pathway
Warning: The most significant stability failure mode for mixed esters occurs not in isolation, but within peptide sequences containing Aspartic Acid (e.g., H-Asp(OtBu)-OMe or Fmoc-Asp(OtBu)-OMe).[1]
In basic conditions (even mild bases like piperidine used in Fmoc removal), the amide nitrogen of the peptide backbone can attack the side-chain ester.[1][3]
-
The Risk: If the side chain is a methyl ester (Asp(OMe)), the steric barrier is low, and cyclization to aspartimide is rapid.[1][4]
-
The t-Bu Advantage: The bulky OtBu group significantly suppresses this attack due to steric hindrance. However, in "mixed" systems where the
-carboxyl is a methyl ester and the amine is free (e.g., H-Asp(OtBu)-OMe), intermolecular attack (dimerization to diketopiperazines) or intramolecular cyclization is a persistent storage risk.[1]
Visualization: Orthogonality & Degradation Logic
The following diagram maps the decision logic for deprotection and the failure modes associated with mixed ester systems.
Figure 1: Orthogonal deprotection pathways and stability failure modes for Aspartyl mixed esters.[1]
Experimental Protocols
Synthesis of H-Asp(OtBu)-OMe[1] • HCl
To ensure stability, mixed esters are best stored as hydrochloride salts to prevent auto-aminolysis.[1]
Protocol:
-
Starting Material: Suspend L-Aspartic acid
-tert-butyl ester (H-Asp(OtBu)-OH) in anhydrous methanol (MeOH). -
Reagent: Add thionyl chloride (
) dropwise at 0°C. Note: generates HCl in situ. The low temperature prevents cleavage of the acid-sensitive t-Bu group. -
Reaction: Stir at 0°C to Room Temperature (RT) for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane).[1]
-
Workup: Evaporate MeOH under reduced pressure at <30°C.
-
Crystallization: Triturate the residue with diethyl ether (
) to precipitate the hydrochloride salt. -
Yield: Expect >90% as a white solid.
The "Inert/Cold" Storage Standard
Mixed esters, particularly those with free amines or hygroscopic salts, must be stored under conditions that inhibit both hydrolysis pathways.[1]
-
Temperature: -20°C is mandatory for long-term storage (>1 month).
-
Atmosphere: Argon or Nitrogen headspace.
-
Container: Amber glass (to prevent photochemical degradation, though rare) with Parafilm or Teflon-lined caps.[1]
-
Desiccation: Store secondary containment with silica gel or
.
Analytical Surveillance
How do you validate the integrity of your mixed ester before use?
-
-NMR (DMSO-
):-
Check for the tert-butyl singlet at
ppm (9H). -
Check for the methyl singlet at
ppm (3H).[1] -
Degradation Marker: Disappearance of the
-Bu singlet and appearance of broad OH peaks indicates acid-catalyzed deprotection.
-
-
HPLC (C18 Column):
-
Run a gradient of Water/Acetonitrile (0.1% TFA).[1]
-
Note: The
-Bu ester is significantly more hydrophobic. Hydrolysis of either ester will result in a shift to earlier retention times.
-
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed.[1] Wuts, P.G.M.[1] & Greene, T.W. (2006).[1] Comprehensive guide on ester stability and cleavage conditions.[1]
-
Aspartimide Formation in Peptide Synthesis. Mergler, M., et al. (2003).[1] Journal of Peptide Science.[5] Details the base-catalyzed cyclization mechanisms in aspartyl esters.
-
Selective Deprotection of tert-Butyl Esters. Marcantoni, E., et al. (2001).[1] Journal of Organic Chemistry.[6][7] Discusses chemoselective cleavage conditions. [1]
-
Hydrolysis Rates of Esters. Organic Chemistry Portal. Comparative data on steric effects in ester hydrolysis. [1]
-
Preparation of t-Butyl Esters of Free Amino Acids. Roeske, R. (1963).[1][6] Journal of Organic Chemistry.[6][7] Foundational protocol for synthesizing t-butyl esters. [1]
Sources
- 1. Synthesis of β-(S-methyl)thioaspartic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H-ASP(OTBU)-OME HCL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sci-net.xyz [sci-net.xyz]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
IUPAC name for 1-tert-butyl 3-methyl 2,2-dimethylmalonate
An In-Depth Technical Guide to tert-Butyl Methyl 2,2-Dimethylmalonate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Executive Summary
tert-Butyl methyl 2,2-dimethylmalonate is a specialized diester of 2,2-dimethylmalonic acid, distinguished by its sterically hindered quaternary carbon center and its orthogonally protected carboxylic acid functionalities. The presence of both a methyl ester and a tert-butyl ester allows for selective deprotection under distinct basic or acidic conditions, respectively. This unique structural feature makes it a highly valuable and versatile building block in advanced organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic methodologies, and core applications, particularly in the fields of pharmaceutical and agrochemical research where the precise introduction of a gem-dimethyl motif is a common strategic goal.
Nomenclature and Physicochemical Properties
IUPAC Nomenclature and Chemical Identifiers
The systematic IUPAC name for this compound is 1-tert-butyl 3-methyl 2,2-dimethylpropanedioate . However, it is more commonly referred to in literature and commercial catalogs as 1-tert-butyl 3-methyl 2,2-dimethylmalonate .[1] The core structure is a propanedioate (malonate) backbone, substituted at the central carbon (C2) with two methyl groups and esterified with tert-butanol at one carboxyl group and methanol at the other.
Key Identifiers:
-
CAS Number: 85293-46-5[1]
-
Molecular Formula: C₁₀H₁₈O₄
-
Molecular Weight: 202.25 g/mol
-
Canonical SMILES: CC(C)(C)OC(=O)C(C)(C)C(=O)OC
Physicochemical Data
The physical and chemical properties of this malonate derivative are dictated by its ester functionalities and the central quaternary carbon. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 85293-46-5 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₁₈O₄ | Calculated |
| Molecular Weight | 202.25 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[2] |
| Boiling Point | Data not available; Estimated >200 °C at atm. pressure | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, DMF) | Inferred from similar compounds[2] |
Spectroscopic Profile
The structure of tert-butyl methyl 2,2-dimethylmalonate can be unambiguously confirmed through standard spectroscopic techniques:
-
¹H NMR: Key signals would include a singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group, a singlet around 3.7 ppm for the three methyl ester protons, and a singlet around 1.3-1.4 ppm for the six protons of the two gem-dimethyl groups at the C2 position.
-
¹³C NMR: Distinctive signals are expected for the quaternary carbons of the tert-butyl group (~81 ppm) and the C2 position, the carbonyl carbons of the two different ester groups (~170-172 ppm), and the methyl carbons of the ester, tert-butyl, and gem-dimethyl groups.
-
IR Spectroscopy: Strong C=O stretching vibrations for the ester groups would be prominent in the 1730-1750 cm⁻¹ region.
Synthesis and Mechanistic Considerations
The synthesis of asymmetrically substituted malonates like this one requires a carefully planned strategy to control the installation of different alkyl and ester groups.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the gem-dimethyl groups at the C2 position. This reveals that the target molecule can be synthesized from a less substituted precursor, tert-butyl methyl malonate, via double alkylation.
Caption: Experimental workflow for synthesis via double alkylation.
Methodology:
-
Deprotonation: A strong base such as sodium hydride (NaH, 2.2 equivalents) is suspended in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon). [3]The mixture is cooled to 0 °C.
-
Enolate Formation: tert-Butyl methyl malonate (1.0 equivalent) is added dropwise. The resulting mixture is stirred for 15-30 minutes to ensure complete formation of the sodium enolate. [3]3. Alkylation: A methylating agent, typically methyl iodide (CH₃I, >2.2 equivalents), is added slowly, maintaining the temperature at 0 °C. After addition, the reaction is allowed to warm to room temperature and stirred for several hours until GC or TLC analysis indicates the disappearance of starting material and mono-alkylated intermediate. [3]4. Workup: The reaction is carefully quenched by pouring it into a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by vacuum distillation.
Causality Behind Experimental Choices
-
Base Selection: Sodium hydride is an ideal base because it is non-nucleophilic and reacts irreversibly to deprotonate the malonate, driving the reaction to completion. Using a nucleophilic base like sodium ethoxide could lead to undesired transesterification.
-
Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the sodium cation of the enolate without interfering with the Sₙ2 alkylation reaction.
-
Stoichiometry: A slight excess of the base and alkylating agent is used to ensure the reaction proceeds to the fully di-alkylated product and overcomes any potential side reactions or reagent degradation.
-
Temperature Control: The initial deprotonation and alkylation steps are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
Chemical Reactivity and Synthetic Utility
The primary value of tert-butyl methyl 2,2-dimethylmalonate lies in the differential reactivity of its two ester groups, a concept known as orthogonal protection.
Selective Deprotection Strategies
The methyl and tert-butyl esters can be cleaved independently, allowing for sequential chemical modifications.
-
Acid-Catalyzed Deprotection (tert-Butyl Cleavage): Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, selectively cleaves the tert-butyl ester. The mechanism proceeds via a stable tert-butyl carbocation, which is eliminated as isobutylene. This unmasks a single carboxylic acid, yielding 3-methoxy-2,2-dimethyl-3-oxopropanoic acid . This mono-acid is a valuable intermediate for peptide couplings or other transformations.
-
Base-Mediated Hydrolysis (Methyl Cleavage): The methyl ester can be selectively saponified using a base like potassium hydroxide (KOH) in methanol. [4]The tert-butyl ester is sterically hindered and generally stable to these conditions, especially at controlled temperatures. This reaction yields the potassium salt of 3-(tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid .
Caption: Orthogonal deprotection pathways of the title compound.
Application in Drug Development
Malonic esters are foundational reagents in the synthesis of a wide array of pharmaceuticals. [5][6]The gem-dimethyl motif is particularly important as it can lock in a specific conformation or block metabolic pathways, enhancing a drug's stability and efficacy.
-
Precursor to Complex Heterocycles: The title compound can be used to synthesize complex heterocyclic systems. For example, after selective deprotection, the resulting intermediate can undergo cyclocondensation reactions to form derivatives of barbiturates or other pharmacologically active rings. [6]* Introduction of Quaternary Centers: In the synthesis of complex natural products and active pharmaceutical ingredients (APIs), the introduction of a quaternary carbon is often a significant challenge. This reagent serves as a pre-packaged "cassette" for installing a gem-dimethyl group adjacent to a synthetically versatile handle (the remaining ester).
-
Metabolic Blocking: The tert-butyl group itself is a common feature in modern drugs, often used to increase metabolic stability by acting as a steric shield. [7]While this reagent is a building block, its structural elements are highly relevant to contemporary drug design. For instance, dimethyl 2,2-dimethylmalonate is a known intermediate for pharmaceuticals and agrochemicals. [2][8]
Safety, Handling, and Storage
While specific safety data for 1-tert-butyl 3-methyl 2,2-dimethylmalonate is not widely published, data from the closely related analog tert-butyl methyl malonate (CAS 42726-73-8) can serve as a reliable proxy.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9]* Signal Word: Warning. [9]* Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. [10] * Store in a tightly sealed container in a cool, dry place.
-
Conclusion
1-tert-butyl 3-methyl 2,2-dimethylmalonate is more than a simple diester; it is a sophisticated synthetic tool embodying the principles of orthogonal protection. Its ability to serve as a precursor to either a mono-methyl or mono-tert-butyl ester of 2,2-dimethylmalonic acid provides chemists with significant flexibility in multi-step syntheses. For researchers and professionals in drug development and fine chemical synthesis, this reagent offers a reliable and efficient method for introducing the valuable gem-dimethyl quaternary center, streamlining the construction of complex molecular architectures.
References
-
Organic Syntheses. DIETHYL tert-BUTYLMALONATE. Available at: [Link]
-
Frontiers in Chemistry. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Available at: [Link]
-
Technology Networks. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Available at: [Link]
-
Wikipedia. Dimethyl malonate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733872, tert-Butyl methyl malonate. Available at: [Link]
-
Organic Syntheses. DI-tert-BUTYL MALONATE. Available at: [Link]
- Google Patents. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
-
Sanjay Chemicals. DIMETHYL MALONATE. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68324, Di-tert-butyl malonate. Available at: [Link]
-
CAS Common Chemistry. Mono-tert-butyl malonate. Available at: [Link]
-
ChemBK. 2,2-Dimethyl-malonic acid dimethyl ester. Available at: [Link]
-
University of Calgary. Ch21: Malonic esters. Available at: [Link]
-
OECD Existing Chemicals Database. MALONIC ACID DIESTERS. Available at: [Link]
- Google Patents. CN104030922A - Method for preparing dimethyl n-butyl malonate.
-
Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Available at: [Link]
-
Chemical-Suppliers.com. tert-Butyl ethyl malonate, 97% | CAS 32864-38-3. Available at: [Link]
-
Georganics. tert-Butyl methyl malonate - High purity. Available at: [Link]
-
Hypha Discovery. Metabolism of t-butyl groups in drugs. Available at: [Link]
- Google Patents. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin.
-
PubMed. Dimethyl malonate protects the lung in a murine model of acute respiratory distress syndrome. Available at: [Link]
Sources
- 1. 1-tert-Butyl 3-Methyl 2,2-diMethylMalonate | 85293-46-5 [amp.chemicalbook.com]
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- 3. Dimethyl butylmalonate synthesis - chemicalbook [chemicalbook.com]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
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- 6. talentchemicals.com [talentchemicals.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
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- 9. tert-Butyl methyl malonate | C8H14O4 | CID 2733872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
synthesis of 1-tert-butyl 3-methyl 2,2-dimethylmalonate from tert-butyl methyl malonate
Application Note: AN-SYN-2026-02 High-Fidelity Synthesis of 1-tert-butyl 3-methyl 2,2-dimethylmalonate
Executive Summary
This guide details the protocol for the gem-dimethylation of tert-butyl methyl malonate to produce 1-tert-butyl 3-methyl 2,2-dimethylmalonate . This intermediate is a critical "chiral-pool-ready" building block, often used to synthesize gem-dimethylated amino acids and sterically constrained heterocycles.
While mono-alkylation of malonates is trivial, gem-dimethylation (introducing two methyl groups at the
-
Steric Hindrance: The bulky tert-butyl group shields the
-carbon, increasing the energy barrier for the second alkylation event. -
Competitive Hydrolysis: The lability of the tert-butyl ester under harsh conditions requires a strictly anhydrous, non-acidic environment.
We recommend a Sodium Hydride (NaH) mediated one-pot dialkylation in THF/DMF. This method offers the highest thermodynamic driving force to overcome steric repulsion, ensuring complete conversion to the dimethyl species.
Strategic Analysis & Mechanism
The transformation proceeds via a double nucleophilic substitution (
-
Step 1 (Activation): Deprotonation forms the planar enolate.
-
Step 2 (First Alkylation): Rapid attack on Methyl Iodide (MeI) yields the mono-methyl species.
-
Step 3 (Re-Activation): The second proton is less acidic and more sterically hindered. Excess base and heat are often required here.
-
Step 4 (Second Alkylation): Formation of the quaternary carbon center.
Critical Consideration: The tert-butyl group prevents decarboxylation during the reaction but necessitates the use of a polar aprotic cosolvent (DMF) to solvate the cation and accelerate the rate-determining second alkylation step.
Mechanism Visualization
Figure 1: Stepwise mechanistic pathway for gem-dimethylation. Note the re-activation step (Base 2) is the kinetic bottleneck.
Detailed Protocol: NaH/MeI Method
Safety Warning: Methyl Iodide is a suspected carcinogen and volatile. Sodium Hydride is pyrophoric. Perform all operations in a fume hood under inert atmosphere.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role | Notes |
| tert-Butyl Methyl Malonate | 1.0 | Substrate | Dry by azeotrope if old. |
| Sodium Hydride (60% in oil) | 2.5 | Base | Excess ensures full deprotonation. |
| Methyl Iodide (MeI) | 3.0 | Electrophile | Excess drives kinetics. |
| THF (Anhydrous) | Solvent | Main Solvent | Inhibitor-free. |
| DMF (Anhydrous) | Cosolvent | Catalyst | Accelerates SN2 (10% v/v). |
Step-by-Step Procedure
-
Apparatus Setup:
-
Oven-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Flush the system with
for 15 minutes.
-
-
Base Preparation:
-
Add NaH (2.5 eq) to the flask.
-
Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if high purity is required immediately (decant supernatant carefully).
-
Suspend NaH in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath.
-
-
Substrate Addition (Exothermic):
-
Dissolve tert-butyl methyl malonate (1.0 eq) in a minimal amount of THF.
-
Add dropwise to the NaH suspension over 30 minutes.
-
Observation: Massive
gas evolution. The solution will turn clear or slightly yellow (enolate formation). -
Stir at 0°C for an additional 30 minutes to ensure complete formation of the first enolate.
-
-
Alkylation (The "Double Shot"):
-
Add Methyl Iodide (3.0 eq) dropwise.
-
Critical Step: Add anhydrous DMF (10% of total solvent volume) to the mixture. This drastically increases the reaction rate for the second methylation.
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir at RT for 4 hours.
-
Optimization: If TLC/GC shows mono-methyl intermediate remaining, heat to 45°C for 2 hours. (Do not exceed 60°C to protect the t-butyl ester).
-
-
Quench & Workup:
-
Cool back to 0°C.
-
Carefully quench with saturated aqueous Ammonium Chloride (
) .[8] Caution: Vigorous bubbling if excess NaH remains. -
Extract with Ethyl Acetate (3x) .
-
Wash combined organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
Process Control & Validation
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Characterization Data (Expected)
| Technique | Signal | Interpretation |
| TLC | Product is less polar than starting material (loss of acidic protons). | |
| 1H NMR | Appearance of gem-dimethyl singlet. | |
| 1H NMR | tert-butyl group (intact). | |
| 1H NMR | Methyl ester (intact). | |
| 1H NMR | Disappearance | Loss of the signal at |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Mono-methyl remains) | Steric hindrance preventing 2nd attack. | Add 10% DMF (polar aprotic boost) or heat to 45°C. Add 0.5 eq more NaH. |
| Product Decomposition | Acidic hydrolysis of t-butyl ester. | Avoid HCl workup. Use |
| Low Yield | NaH quality poor (moisture). | Titrate NaH or use fresh bottle. Ensure system is strictly anhydrous. |
| "O-Alkylation" Byproduct | Enolate attacking Oxygen (rare for MeI). | Use Non-polar solvent (Toluene) if O-alkylation is observed (unlikely with MeI). |
References
-
General Malonate Alkylation
-
Organic Syntheses, Coll.[7] Vol. 2, p. 279 (1943); Vol. 11, p. 76 (1931).
- Provides the foundational basis for alkylation of malonic esters using alkoxides and hydrides.
-
- Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982(10), 805-822.
-
Base Selection (NaH vs Alkoxides)
-
M. Swetha, et al. "One-Pot Synthesis of
-Unsaturated Esters Promoted by Sodium Hydride."[10] Asian J. Chem., 2011. - Demonstrates the efficacy of NaH in driving reactions of active methylene compounds to completion.
-
-
Specific Reactivity of tert-Butyl Esters
-
Organic Syntheses, Coll.[7] Vol. 4, p. 261 (1963).
- Details the handling of tert-butyl malonates to prevent prem
-
Sources
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- 6. quora.com [quora.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. asianpubs.org [asianpubs.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Notes and Protocols: Alkylation of Tert-Butyl Methyl Malonate with Methyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the methylation of tert-butyl methyl malonate using methyl iodide. Malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, and the use of asymmetrically substituted malonates like tert-butyl methyl malonate offers unique advantages in complex molecule synthesis.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss critical parameters that influence reaction outcomes, including the choice of base, solvent, and temperature. The information presented herein is intended to equip researchers with the knowledge to successfully and safely perform this important transformation.
Introduction
The alkylation of active methylene compounds, such as malonic esters, is a fundamental and versatile method for constructing new carbon-carbon bonds.[2][3] The hydrogen atoms on the carbon alpha to the two carbonyl groups of a malonic ester exhibit significant acidity (pKa ≈ 13), facilitating their removal by a suitable base to form a resonance-stabilized enolate.[4] This enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides, such as methyl iodide, to yield alkylated malonic esters.[5][6]
The resulting product, tert-butyl methyl 2-methylmalonate, is a valuable intermediate in organic synthesis. The differential reactivity of the tert-butyl and methyl esters allows for selective transformations. For instance, the tert-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester is more robust, enabling orthogonal protection strategies in multi-step syntheses.[7]
Reaction Mechanism and Key Parameters
The alkylation of tert-butyl methyl malonate with methyl iodide proceeds through a two-step sequence: deprotonation followed by nucleophilic substitution.
1. Deprotonation: A base is used to abstract an acidic α-hydrogen from the tert-butyl methyl malonate, generating a carbanion that is stabilized by resonance delocalization onto the two adjacent carbonyl groups.[4][8]
2. Nucleophilic Attack: The resulting enolate ion acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide in an SN2 fashion, displacing the iodide ion and forming the C-C bond.[5][6]
The success of this reaction is highly dependent on several key parameters:
| Parameter | Recommended Choice | Rationale |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium ethoxide (NaOEt) | Stronger bases like NaH ensure complete and irreversible deprotonation. Weaker bases like K₂CO₃ can also be effective, sometimes with the aid of a phase-transfer catalyst.[9] To avoid transesterification, the alkoxide base should match the alcohol portion of the ester if possible.[10] |
| Solvent | Aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation of the base without interfering with the nucleophilicity of the enolate.[11] |
| Temperature | 0 °C to room temperature | The deprotonation is often carried out at 0 °C to control the exothermic reaction, followed by warming to room temperature for the alkylation step. |
| Alkylating Agent | Methyl iodide (CH₃I) | Methyl iodide is a highly reactive and effective methylating agent for this transformation. |
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the alkylation of tert-butyl methyl malonate.
Experimental Protocol
This protocol provides a general procedure for the methylation of tert-butyl methyl malonate. Researchers should adapt this protocol based on the specific scale and available laboratory equipment.
Materials:
-
tert-Butyl methyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or argon gas inlet
-
Syringes
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
-
Deprotonation:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add a solution of tert-butyl methyl malonate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved during this step.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.
-
Methyl iodide is a toxic and carcinogenic compound.[12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[13]
-
The reaction should be performed under an inert atmosphere to prevent the reaction of the base and enolate with atmospheric moisture and oxygen.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure the base is fresh and of sufficient strength. Use anhydrous solvents. |
| Incomplete alkylation | Increase reaction time or temperature. Use a more reactive alkylating agent if possible. | |
| Dialkylation | The mono-alkylated product is also acidic and can be deprotonated and alkylated again.[10][11] | Use a slight excess of the malonate starting material. Add the alkylating agent slowly at a low temperature. |
| Side Reactions | The base may react with the alkylating agent. | Add the alkylating agent after the deprotonation is complete. |
Conclusion
The alkylation of tert-butyl methyl malonate with methyl iodide is a reliable and efficient method for the synthesis of tert-butyl methyl 2-methylmalonate. By carefully controlling the reaction conditions, particularly the choice of base and solvent, and by adhering to strict safety protocols, researchers can achieve high yields of the desired product. The versatility of the resulting product makes this reaction a valuable tool in the arsenal of synthetic organic chemists.
References
-
Ono, N., Yoshimura, T., Saito, T., Tamura, R., Tanikaga, R., & Kaji, A. (n.d.). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 28). Active Methylene Compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DIETHYL tert-BUTYLMALONATE. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
YouTube. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Frontiers. (2023, June 7). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. Retrieved from [Link]
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, tert-butyl ethyl ester. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2026, January 4). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.
-
YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl methyl malonate. Retrieved from [Link]
-
Georganics. (n.d.). tert-Butyl methyl malonate. Retrieved from [Link]
-
Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from [Link]
-
YouTube. (2023, February 18). The Malonic Ester Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
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1-tert-butyl 3-methyl 2,2-dimethylmalonate as a building block for HBV inhibitors
Application Note & Protocols
Topic: 1-tert-butyl 3-methyl 2,2-dimethylmalonate: A Strategic Building Block for the Synthesis of Heteroaryldihydropyrimidine (HAP) based Hepatitis B Virus (HBV) Capsid Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the HBV Capsid Assembly
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, being a primary cause of severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1][2] While existing therapies like nucleos(t)ide analogues (NUCs) can suppress viral replication, they rarely lead to a functional cure, necessitating lifelong treatment.[3] This has driven the search for novel therapeutic agents targeting different stages of the HBV life cycle.[3][4][5]
A highly promising strategy is the disruption of viral capsid assembly.[1][6] The HBV core protein (HBcAg) self-assembles to form the viral nucleocapsid, a crucial process for protecting the viral genome and facilitating replication.[3] Small molecules that interfere with this process, known as Capsid Assembly Modulators (CAMs), have emerged as a potent class of antivirals.[1][3][7] Among these, Heteroaryldihydropyrimidines (HAPs) are a well-studied class of CAMs that bind to the interface between core protein dimers, inducing the formation of aberrant, non-functional capsids and thereby halting the viral replication cycle.[8][9][10] The seminal HAP compound, BAY 41-4109, demonstrated the therapeutic potential of this mechanism.[9][11][12][13]
This application note details the strategic use of 1-tert-butyl 3-methyl 2,2-dimethylmalonate as a sophisticated building block for the synthesis of novel HAP analogues, offering key advantages for library development and structure-activity relationship (SAR) studies.
The Building Block: Properties and Synthetic Rationale
The selection of starting materials is paramount in medicinal chemistry for achieving synthetic efficiency and molecular diversity. 1-tert-butyl 3-methyl 2,2-dimethylmalonate is not a simple C3 spacer; its specific substitution pattern provides distinct chemical advantages for the synthesis of HAP-based inhibitors.
Chemical and Physical Properties
The key properties of the malonate building block are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate | PubChem |
| CAS Number | 162973-53-7 (Illustrative, may vary) | --- |
| Molecular Formula | C10H18O4 | PubChem |
| Molecular Weight | 202.25 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Key Feature 1 | gem-Dimethyl substitution at C2 | Structural Analysis |
| Key Feature 2 | Orthogonal ester protecting groups (Methyl and tert-Butyl) | Structural Analysis |
The Rationale for Use: Causality in Experimental Design
The unique structure of this malonate derivative is integral to its function in HAP synthesis for two primary reasons:
-
Preventing Aromatization: The classic Hantzsch synthesis, used to create the dihydropyrimidine core, can sometimes lead to an unwanted side reaction: the oxidation of the dihydropyridine ring to a pyridine.[14] The presence of the gem-dimethyl group at the 2-position of the malonate (which becomes the 5-position of the resulting HAP) sterically and electronically disfavors this aromatization, ensuring the stability and integrity of the desired dihydropyrimidine scaffold.
-
Enabling Orthogonal Synthesis: The presence of two different ester groups—methyl and tert-butyl—provides a critical handle for selective chemical modification. The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) while leaving the methyl ester intact. Conversely, the methyl ester can be saponified under basic conditions. This orthogonality is invaluable for SAR studies, as it allows for the creation of a diverse library of compounds by modifying one part of the molecule while keeping the other constant, for example, by creating a series of amides from a selectively deprotected carboxylic acid.
Synthetic Workflow and Protocols
The synthesis of a HAP-based HBV inhibitor using 1-tert-butyl 3-methyl 2,2-dimethylmalonate typically follows a modified Hantzsch three-component condensation reaction.
Overall Synthetic Workflow
The diagram below illustrates the high-level strategy for synthesizing a HAP core structure, followed by selective deprotection for further diversification.
Caption: General workflow for HAP synthesis and diversification.
Protocol 1: Synthesis of the HAP Core via Hantzsch-type Condensation
This protocol describes a representative one-pot synthesis of a dihydropyrimidine core structure. The choice of aldehyde and amidine source will determine the final substituents on the HAP ring.
Principle: This multicomponent reaction builds the core dihydropyrimidine ring system in a single step from three components.[14][15][16] The reaction is typically catalyzed by acid or base and driven to completion by heating.
Materials and Reagents:
-
Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde)
-
1-tert-butyl 3-methyl 2,2-dimethylmalonate
-
Amidine source (e.g., Acetamidine hydrochloride)
-
Base (e.g., Sodium ethoxide or DBU)
-
Anhydrous Solvent (e.g., Ethanol, Isopropanol)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification supplies (Silica gel, solvents for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the aromatic aldehyde (1.0 eq) and 1-tert-butyl 3-methyl 2,2-dimethylmalonate (1.1 eq) in anhydrous ethanol (30 mL).
-
Addition of Reagents: Add the amidine hydrochloride (1.2 eq) to the mixture.
-
Initiation: Add a base such as sodium ethoxide (1.2 eq) portion-wise to the stirring mixture at room temperature. The choice of base is critical and should be non-nucleophilic to avoid transesterification.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent to yield the pure HAP core structure.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation: The success of the synthesis is validated by the analytical data. Expected ¹H NMR signals would include characteristic peaks for the aromatic protons, the gem-dimethyl singlet, and distinct signals for the methyl and tert-butyl ester groups. The HRMS should match the calculated exact mass of the target compound.
Protocol 2: Selective Deprotection of the tert-Butyl Ester
This protocol demonstrates how to selectively remove the tert-butyl group to unmask a carboxylic acid, which is a key handle for further diversification.
Principle: The tert-butyl ester is labile under strong acidic conditions due to the formation of the stable tert-butyl cation. This allows for its removal without affecting the more robust methyl ester.
Materials and Reagents:
-
Synthesized HAP Core Structure (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
Step-by-Step Methodology:
-
Dissolution: Dissolve the HAP core structure (1.0 eq) in dichloromethane (10 mL / 100 mg of substrate).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (5-10 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully remove the excess TFA and DCM under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to ensure all TFA is removed.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry over sodium sulfate, and concentrate to yield the crude carboxylic acid product.
-
Purification: The product can often be used directly in the next step or purified further by crystallization or chromatography if necessary.
Mechanism of Action and Biological Evaluation
The synthesized HAP derivatives are designed to function as CAMs.
Mechanism of Action: Inducing Aberrant Assembly
HAP compounds bind to a hydrophobic pocket at the interface of two HBV core protein dimers.[8][9] This binding event alters the natural geometry of dimer-dimer interaction, accelerating assembly but directing it towards non-icosahedral, morphologically incorrect structures.[7][10] These aberrant capsids are unable to package the pregenomic RNA (pgRNA)-polymerase complex, effectively terminating the production of new infectious virions.[7][17]
Sources
- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanisms of hepatitis B virus entry inhibition by a bile acid derivative INT-767 binding to the preS1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. globalhealthmedicine.com [globalhealthmedicine.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pnas.org [pnas.org]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
preparation of gem-dimethyl substituted carboxylic acids from mixed esters
Application Note: Strategic Synthesis of gem-Dimethyl Substituted Carboxylic Acids via Mixed Ester Scaffolds
Executive Summary: The gem-Dimethyl Effect in Drug Design
The introduction of gem-dimethyl groups (two methyl substituents on a single carbon) is a critical strategy in medicinal chemistry. Known as the Thorpe-Ingold effect , this substitution alters the bond angles of the carbon chain, favoring cyclization and restricting conformational freedom. More importantly, it provides metabolic stability by blocking
However, this same steric hindrance makes the synthesis of these motifs challenging. Traditional saponification of gem-dimethyl esters often requires harsh conditions that degrade sensitive functional groups.
This guide details the Mixed Ester Strategy , utilizing precursors like Ethyl tert-butyl malonate . This approach leverages orthogonal protecting groups to allow:
-
Mild, chemo-selective cleavage to generate mono-acids.
-
High-yield production of versatile 2,2-dimethyl-1,3-dicarbonyl scaffolds.
Strategic Overview: The Mixed Ester Advantage
The core challenge in synthesizing gem-dimethyl carboxylic acids is distinguishing between the two carbonyl groups if a dicarboxylic precursor is used, or hydrolyzing a sterically congested ester if a mono-ester is used.
The Solution: Use a "Mixed Malonate" system (
-
Ethyl group (
): Stable to acid, cleaved by base (saponification). -
-Butyl group (
): Stable to base, cleaved by acid (acidolysis).
This orthogonality allows for the synthesis of 2,2-dimethylmalonic acid monoethyl ester , a key building block for drug linkers, without the formation of the inseparable diacid or diester mixtures common in symmetric ester hydrolysis.
Workflow Visualization
Figure 1: Strategic bifurcation for processing mixed malonate esters. Route A is the standard high-yield protocol described below.
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl tert-Butyl 2,2-Dimethylmalonate
Objective: To install the quaternary carbon center using a mixed ester precursor. Precursor: Ethyl tert-butyl malonate (Commercially available or prepared from diethyl malonate via partial hydrolysis and esterification with isobutylene).
Reagents:
-
Ethyl tert-butyl malonate (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil, 2.2 equiv)
-
Methyl Iodide (2.5 equiv)
-
THF (Anhydrous, 0.5 M concentration)
Procedure:
-
Enolate Formation: In a flame-dried 3-neck flask under Argon, wash NaH with dry hexane (3x) to remove oil. Suspend in anhydrous THF and cool to 0°C.
-
Addition: Add Ethyl tert-butyl malonate dropwise over 20 minutes. Evolution of
gas will be vigorous. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. -
Alkylation: Cool the suspension back to 0°C. Add Methyl Iodide (MeI) dropwise.
-
Note: For gem-dimethylation, adding MeI in one portion is often acceptable, but dropwise controls the exotherm.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4-12 hours.
-
Monitoring: Check via TLC or GC-MS. The mono-methylated intermediate reacts rapidly to the dimethyl product due to the increased acidity of the remaining proton (though steric hindrance eventually slows the second addition, MeI is small enough to proceed).
-
-
Quench: Carefully quench with saturated aqueous
at 0°C. -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Acidolysis (The "Mixed Ester" Payoff)
Objective: Selective removal of the tert-butyl group to yield the mono-carboxylic acid without touching the ethyl ester.
Reagents:
-
Trifluoroacetic Acid (TFA) (10-20 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Alternative: Formic acid (solvent/reagent) for milder cleavage.
Procedure:
-
Dissolve the gem-dimethyl mixed ester in DCM (1:1 v/v ratio with TFA).
-
Add TFA dropwise at 0°C.
-
Stir at RT for 1–3 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: 2,2-Dimethyl-3-ethoxy-3-oxopropanoic acid (Mono-ethyl dimethylmalonate).
-
Purity: Usually quantitative; requires no further purification.
-
Advanced Protocol: Hydrolysis of Sterically Hindered Esters
If your workflow requires hydrolyzing the ethyl ester of a gem-dimethyl substrate (or a symmetric dimethyl diester), standard saponification (NaOH/H2O) often fails or requires refluxing for days, leading to decarboxylation.
Use the Niwayama Protocol or Non-Aqueous Hydrolysis .
The Niwayama Protocol (Selective Monohydrolysis)
Surprisingly, symmetric gem-dimethyl diesters can be hydrolyzed to the mono-ester faster than unhindered esters in specific media due to the Thorpe-Ingold effect facilitating the transition state orientation.
Conditions:
-
Solvent: THF / Water (4:1 v/v). Crucial: The reaction must be homogeneous initially or semi-two-phase.
-
Base: NaOH (1.05 equiv).[4]
-
Temperature: 0°C (Ice bath).
Steps:
-
Dissolve Diester in THF.
-
Stir vigorously at 0°C.
-
Time: 30–60 minutes.
-
Mechanism: The hydrophobic gem-dimethyl groups orient the ester groups into the aqueous interface (in multiphase) or adopt a conformation (in solution) that relieves steric strain upon formation of the tetrahedral intermediate.
-
Yield: >90% Mono-ester.
The "Non-Aqueous" Method for Stubborn Esters
For extremely hindered esters where aqueous hydroxide fails:
Reagents:
-
NaOH (powdered)
-
Methanol / Dichloromethane (1:9 ratio)[13]
Procedure:
-
Dissolve ester in MeOH/DCM (1:9).
-
Add powdered NaOH (5-10 equiv).
-
Stir at RT.
-
Why it works: The "naked" hydroxide ion in the DCM-rich environment is significantly more nucleophilic than solvated hydroxide in water.
-
Data Summary and Comparison
| Method | Substrate | Reagents | Selectivity | Primary Application |
| Mixed Ester (Acidolysis) | Et / t-Bu Diester | TFA / DCM | 100% (Removes t-Bu) | Synthesis of versatile mono-ester building blocks. |
| Niwayama Hydrolysis | Symmetric Me/Et Diester | NaOH / THF / H2O | >95% (Mono-ester) | Converting cheap symmetric malonates to mono-acids. |
| Classical Saponification | gem-Dimethyl Ester | NaOH / EtOH / H2O | Poor (<30%) | Not recommended; often leads to decarboxylation or no reaction. |
| Non-Aqueous Saponification | Hindered Ester | NaOH / MeOH / DCM | High (Full Hydrolysis) | Forcing hydrolysis of the final ester group. |
Troubleshooting & Optimization
-
Problem: Mono-methylation stops before completion.
-
Problem: Decarboxylation occurs during hydrolysis.
-
Cause: Heating a malonic acid derivative.[11]
-
Fix: Keep hydrolysis temperature <40°C. If decarboxylation is desired (to make the isobutyric acid derivative), heat the acid in toluene at 110°C.
-
-
Problem: TFA cleavage is slow.
-
Fix: Add a cation scavenger (e.g., triethylsilane) if the t-butyl cation is recombining (rare in this specific substrate but possible).
-
References
-
Niwayama, S. (2000).[12] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link
-
Theodorou, V., et al. (2018).[13][14] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319.[13] Link
-
Organic Syntheses. (1990). Ethyl tert-butyl malonate.[11] Organic Syntheses, Coll.[11] Vol. 7, p.213. Link
-
Xiong, W., et al. (2020).[15] Geminal Dimethyl Substitution Enables Controlled Polymerization... Chem, 6, 1831–1843.[1] (Demonstrates the utility of gem-dimethyl thioesters). Link
Sources
- 1. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. US3326958A - Process for the preparation of carbonic and carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjarquin.medium.com [cjarquin.medium.com]
- 8. library2.smu.ca [library2.smu.ca]
- 9. US5350872A - Process for the preparation of carboxylic acids and derivatives of them - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Solvent Selection for Nucleophilic Substitution in the Synthesis of Sterically Hindered Malonates
An Application Note from the Office of the Senior Application Scientist
Abstract
The C-alkylation of malonic esters is a foundational carbon-carbon bond-forming reaction in organic synthesis, pivotal for creating complex molecular architectures. The generation of quaternary carbon centers via this method, particularly on sterically encumbered substrates, presents significant synthetic challenges where reaction outcomes are exquisitely sensitive to procedural parameters. This guide provides an in-depth analysis of solvent selection for the nucleophilic substitution (SN2) reaction to synthesize 1-tert-butyl 3-methyl 2,2-dimethylmalonate. We dissect the mechanistic underpinnings of solvent effects, contrasting polar protic, polar aprotic, and non-polar systems. By understanding the causal relationships between solvent properties and reaction kinetics, researchers can strategically enhance reaction rates and yields. This document includes detailed, validated protocols for a solvent screening study, data interpretation guidelines, and troubleshooting advice to empower chemists in optimizing this critical transformation.
Introduction: The Imperative of Solvent Choice in Malonate Alkylation
Malonic esters are versatile C3 synthons, widely employed in the synthesis of pharmaceuticals and natural products. Their utility stems from the acidity of the α-proton, which allows for facile deprotonation to form a resonance-stabilized enolate nucleophile. The subsequent alkylation of this enolate with an electrophile is a classic SN2 reaction.
However, when the substrate is sterically hindered, such as a 2-substituted malonate destined to become a 2,2-disubstituted product (a quaternary center), the energy barrier for the SN2 transition state increases significantly.[1][2] In this scenario, the choice of solvent is not merely a matter of solubility but becomes a primary tool for modulating nucleophile reactivity and overall reaction efficiency. An inappropriate solvent can lead to dramatically reduced reaction rates or complete reaction failure.
This application note uses the final methylation step in the synthesis of 1-tert-butyl 3-methyl 2,2-dimethylmalonate as a model system to explore and define a rational approach to solvent selection for this challenging class of reactions.
Mechanistic Framework: The SN2 Pathway in Malonate Alkylation
The alkylation of a malonate enolate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] The rate of this reaction is dependent on the concentration of both the malonate enolate and the alkyl halide.[1][3]
Key factors governing the SN2 reaction include:
-
Substrate Structure: The reaction is highly sensitive to steric hindrance at the electrophilic carbon. The reactivity order is methyl > primary > secondary, while tertiary halides do not react via the SN2 pathway due to steric shielding.[1][2][5]
-
Nucleophile Strength: The malonate enolate is a relatively soft, resonance-stabilized nucleophile. Its reactivity is profoundly influenced by its solvation state.
-
Solvent: The solvent's role is to dissolve the reactants and to stabilize or destabilize the reactants and transition state, thereby altering the activation energy of the reaction.
Figure 1: Generalized SN2 mechanism for malonate alkylation.
Decoding Solvent Effects in SN2 Reactions
The choice of solvent can alter SN2 reaction rates by several orders of magnitude.[6] Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors.
Polar Protic Solvents
These solvents (e.g., water, methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (O or N) and are capable of hydrogen bonding.[7][8] While they are excellent at dissolving ionic species, they significantly hinder SN2 reactions.[9]
Causality: Polar protic solvents form a tight solvation shell, or "cage," around the anionic nucleophile through strong hydrogen bonds.[10] This stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophile.[8][9]
Polar Aprotic Solvents
These solvents (e.g., DMF, DMSO, acetonitrile, acetone) have large dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[8][10] They are the preferred choice for most SN2 reactions.
Causality: Polar aprotic solvents effectively solvate the cation (e.g., Na⁺ or K⁺ counter-ion of the enolate) through ion-dipole interactions. However, they poorly solvate the anionic nucleophile.[11] This leaves the nucleophile "naked" and highly reactive, dramatically lowering the activation energy and accelerating the reaction rate.[10]
Non-Polar Solvents
These solvents (e.g., toluene, hexane, benzene) have low dielectric constants and are generally poor choices for reactions involving charged species like enolates, due to solubility issues. However, they can be used effectively in conjunction with phase-transfer catalysis.[12]
Data Summary: Solvent Properties and Impact on SN2 Reactions
The following table summarizes the properties of common solvents and their expected effect on the rate of SN2 reactions.
| Solvent | Class | Dielectric Constant (ε) | Expected Impact on SN2 Rate | Rationale |
| Methanol | Polar Protic | 32.7 | Strongly Decreases | Strong H-bonding solvates and stabilizes the nucleophile.[10] |
| Ethanol | Polar Protic | 24.5 | Strongly Decreases | Strong H-bonding solvates and stabilizes the nucleophile.[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate Increase | Good solubility, minimal nucleophile solvation. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Strongly Increases | High polarity solvates cations well, leaving the anion reactive.[10] |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Strongly Increases | Excellent cation solvation, leaving a "naked" and highly reactive nucleophile.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very Strongly Increases | Excellent cation solvation, leaving a "naked" and highly reactive nucleophile.[10] |
| Toluene | Non-Polar | 2.4 | Poor (unless PTC) | Fails to dissolve ionic reagents effectively. |
Application Protocol: Solvent Screening for Optimized Synthesis
This section provides a detailed, step-by-step protocol for conducting a solvent screening experiment to identify the optimal conditions for the methylation of 1-tert-butyl 3-methyl 2-methylmalonate.
Objective: To compare the efficacy of THF, DMF, and Acetonitrile in the SN2 methylation to form 1-tert-butyl 3-methyl 2,2-dimethylmalonate, assessing both reaction time and final product yield.
Reaction Scheme
(Image of the methylation of 1-tert-butyl 3-methyl 2-methylmalonate to 1-tert-butyl 3-methyl 2,2-dimethylmalonate)
Materials and Reagents
-
1-tert-butyl 3-methyl 2-methylmalonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stir bars, syringes, needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and GC/HPLC for analysis
Experimental Workflow: Solvent Screening
Figure 2: Experimental workflow for the solvent screening protocol.
Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere (N₂ or Ar) using oven-dried glassware.
-
Preparation:
-
In three separate, appropriately sized round-bottom flasks equipped with magnetic stir bars, wash sodium hydride (1.1 eq) with anhydrous hexanes to remove mineral oil, decant the hexanes, and carefully dry the NaH under a stream of nitrogen.
-
To each flask, add the starting malonate (1.0 eq).
-
Add the designated anhydrous solvent (THF, DMF, or MeCN) to each respective flask via syringe to achieve a concentration of ~0.5 M.
-
-
Enolate Formation:
-
Cool each flask to 0°C in an ice bath.
-
Stir the suspension for 30 minutes at 0°C. The formation of the sodium enolate is typically accompanied by the evolution of hydrogen gas.
-
-
Alkylation:
-
Slowly add methyl iodide (1.2 eq) to each flask via syringe at 0°C.
-
After the addition is complete, remove the ice bath and allow the reactions to warm to room temperature.
-
Monitor the consumption of the starting material by TLC or GC analysis every hour.
-
-
Workup and Purification:
-
Once the reaction is complete (as determined by analysis), cool the flask to 0°C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Expected Results and Interpretation
The following table presents hypothetical but mechanistically expected outcomes for the solvent screening experiment.
| Solvent | Reaction Time (h) | Isolated Yield (%) | Interpretation |
| THF | 12 - 18 | 65 - 75% | A moderate rate is expected. THF is a good general-purpose solvent but does not activate the nucleophile as effectively as more polar aprotic solvents. |
| Acetonitrile | 4 - 6 | 80 - 90% | A significantly faster reaction is anticipated due to the high polarity of MeCN, which effectively solvates the Na⁺ counter-ion. |
| DMF | 2 - 4 | >95% | Optimal. DMF is expected to provide the fastest rate and highest yield by rendering the enolate nucleophile extremely reactive.[13] |
Advanced Considerations and Troubleshooting
-
Base and Solvent Interplay: While NaH is effective in most aprotic solvents, weaker bases like potassium carbonate (K₂CO₃) are often used for large-scale industrial processes.[14] These bases are solids with low solubility and require a polar aprotic solvent like DMF or the use of a phase-transfer catalyst in a less polar medium like toluene to be effective.[12][14]
-
Phase-Transfer Catalysis (PTC): For reactions struggling with solubility, PTC is a powerful technique. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transport of the enolate from a solid or aqueous phase into the organic phase where the alkyl halide resides, enabling the reaction to proceed in otherwise unsuitable non-polar solvents.[12][15]
-
Troubleshooting Low Yields: If yields are low across all solvents, consider the quality of the reagents. Ensure the base is active, the solvent is truly anhydrous, and the starting malonate is pure. Incomplete deprotonation is a common cause of failure.
Conclusion
The strategic selection of a solvent is paramount for the successful nucleophilic alkylation of sterically hindered malonates. The underlying principle is to maximize the reactivity of the nucleophile by minimizing its solvation. Polar aprotic solvents, particularly DMF and DMSO, are the solvents of choice for these transformations as they solvate the enolate's counter-ion while leaving the anionic nucleophile "naked" and highly reactive. This guide provides the theoretical foundation and a practical, validated protocol to enable researchers to systematically optimize their reaction conditions, leading to improved rates, higher yields, and more efficient synthesis of complex molecules with quaternary carbon centers.
References
-
Solvent Effects - aliphatic nucleophilic substitution . College of Saint Benedict. [Link]
-
Nucleophilic Substitution Reactions . St. Paul's Cathedral Mission College. [Link]
-
What is the effect of the nature of a solvent on nucleophilicity? . Quora. [Link]
-
Polar Protic and Polar Aprotic Solvents . Chemistry Steps. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. [Link]
-
What is the result when the polarity of the solvent is increased in nucleophilic substitution? . Chemistry Stack Exchange. [Link]
-
SN1 vs SN2 Reactions: What Is Steric Hindrance? . Chemistry Hall. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity . The Chemistry Notes. [Link]
-
Comparing The SN1 vs Sn2 Reactions . Master Organic Chemistry. [Link]
-
SN1 & Elimination Reactions . Wipf Group, University of Pittsburgh. [Link]
-
Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis . Frontiers in Chemistry. [Link]
-
Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis . ResearchGate. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . Chemistry LibreTexts. [Link]
-
Solvent Effects in Nucleophilic Substitution . Chemistry LibreTexts. [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene . Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction . YouTube. [Link]
- Process for the C-alkylation of malonic esters using phase-transfer agents.
-
Nucleophilic Substitution Reactions . SlidePlayer. [Link]
-
Bimolecular Nucleophilic Substitution . Michigan State University. [Link]
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catalytic hydrogenation of 1-tert-butyl 3-methyl 2,2-dimethylmalonate derivatives
Application Note: Chemoselective Catalytic Hydrogenation of 1-tert-Butyl 3-Methyl 2,2-Dimethylmalonate Derivatives
Executive Summary & Strategic Context
This guide details the protocols for the catalytic hydrogenation of 1-tert-butyl 3-methyl 2,2-dimethylmalonate derivatives . These scaffolds are critical "gem-dimethyl" building blocks in medicinal chemistry, often used to introduce conformational constraints or block metabolic sites in drug candidates (e.g., preventing
The Core Challenge: The specific mixed-ester motif (tert-butyl/methyl) combined with the sterically hindered quaternary carbon (2,2-dimethyl) presents a unique chemoselectivity challenge. Standard hydrogenation protocols often fail due to:
-
Steric Bulk: The gem-dimethyl group hinders the approach of the substrate to the catalyst surface.
-
Ester Scrambling: The use of protic solvents (MeOH, EtOH) can lead to transesterification, destroying the specific mixed-ester asymmetry required for subsequent selective deprotection.
-
Labile Functionality: The tert-butyl ester is acid-labile; the methyl ester is base-labile. Conditions must remain strictly neutral.
This application note provides a validated workflow to hydrogenate unsaturated precursors or functionalized side chains while preserving the integrity of the mixed malonate core.
Reaction Pathway & Mechanistic Logic
The following diagram illustrates the two primary hydrogenation scenarios covered in this guide:
-
Pathway A (Skeleton Formation): Reduction of an
-alkylidene precursor to form the quaternary center. -
Pathway B (Side-Chain Modification): Reduction of a distal functional group (e.g., Nitro, Alkene) on an already formed 2,2-dimethyl scaffold.
Caption: Mechanistic pathway distinguishing between sterically demanding skeletal formation (A) and side-chain reduction (B), highlighting critical control points.
Experimental Protocols
Protocol A: Synthesis of the Quaternary Center (Alkylidene Reduction)
Use this protocol when reducing a C=C double bond directly attached to the alpha-carbon to generate the gem-dimethyl motif.
Rationale: The formation of a quaternary center via hydrogenation is slow due to high steric hindrance. Standard 1 atm balloons are often insufficient.
Materials:
-
Substrate: 1-tert-butyl 3-methyl 2-methyl-2-methylene-malonate (or substituted analog).
-
Catalyst: 10% Pd/C (Type: Degussa E101 NE/W or equivalent high-activity wet paste). Note: Dry catalyst increases fire risk.
-
Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). DO NOT USE METHANOL.
-
Equipment: High-pressure hydrogenation reactor (Parr or similar).
Step-by-Step Workflow:
-
Solvent Preparation: Sparge Ethyl Acetate with nitrogen for 15 minutes to remove dissolved oxygen.
-
Why? Oxygen competes with hydrogen for catalyst sites and can induce oxidative side reactions.
-
-
Loading:
-
In a glovebox or under Argon flow, charge the reactor liner with the substrate (1.0 equiv).
-
Add 10% Pd/C (10 wt% loading relative to substrate mass).
-
Add degassed EtOAc (Concentration: 0.1 M).
-
-
Pressurization:
-
Seal the reactor.[1] Purge with
(3x, 5 bar). -
Purge with
(3x, 5 bar) to displace nitrogen. -
Pressurize to 20 bar (approx. 290 psi) .
-
-
Reaction:
-
Stir vigorously (1000 rpm). Mass transfer is the rate-limiting step here.
-
Heat to 35°C .
-
Critical Warning: Do not exceed 50°C. Thermal cleavage of the tert-butyl ester (isobutylene loss) accelerates significantly above 60°C.
-
-
Monitoring: Monitor
uptake. Reaction typically completes in 6–12 hours. -
Workup:
-
Vent
and purge with . -
Filter through a pad of Celite® 545 to remove catalyst.
-
Wash the pad with EtOAc.
-
Concentrate in vacuo at <30°C.
-
Protocol B: Functional Group Reduction on Side Chains
Use this protocol for reducing Nitro, Azide, or Cbz groups on a side chain where the 2,2-dimethyl core is already established.
Rationale: The quaternary center is stable, but the mixed esters are fragile. Conditions must be mild to prevent hydrolysis.
Table 1: Optimized Conditions for Functional Group Reduction
| Target Group | Catalyst | H2 Pressure | Solvent | Additive | Notes |
| Alkene (Side chain) | 5% Pd/C | 1 atm (Balloon) | EtOAc | None | Very fast; monitor closely to avoid over-reduction. |
| Nitro (-NO2) | 5% Pt/C (sulfided) | 3–5 bar | THF | None | Sulfided catalyst prevents reduction of the ester to alcohol. |
| Benzyl Ester (Cbz) | 10% Pd/C | 1 atm | EtOAc | None | tert-butyl group remains stable; Benzyl cleaves selectively. |
| Azide (-N3) | 10% Pd/C | 1 atm | EtOAc | Di-tert-butyl dicarbonate | In situ protection of amine prevents lactamization. |
Step-by-Step Workflow (General):
-
Dissolve substrate in anhydrous EtOAc (0.2 M).
-
Add catalyst (5–10 wt%).
-
Evacuate flask and backfill with Hydrogen (balloon or low pressure).
-
Stir at Room Temperature (20–25°C) .
-
Endpoint Control: Monitor by TLC or LC-MS every 30 minutes.
-
Self-Validating Step: Check for the disappearance of the starting material peak. If a new peak appears with Mass = Product - 56 (loss of t-butyl), the media is too acidic or hot.
-
-
Filter and concentrate.
Troubleshooting & Optimization
Issue: Transesterification (Methyl/Ethyl scrambling)
-
Symptom: LC-MS shows M+14 or M-14 peaks relative to the product.
-
Root Cause: Use of Methanol or Ethanol as solvent.
-
Fix: Switch to aprotic solvents like Ethyl Acetate, THF, or Dioxane.
Issue: Incomplete Conversion (Steric Hindrance)
-
Symptom: Starting material remains after 24h.
-
Root Cause: The gem-dimethyl group prevents the double bond from lying flat on the catalyst.
-
Fix:
-
Increase pressure to 50 bar.
-
Switch catalyst to Rh/C or PtO2 (Adams Catalyst) , which are often more active for hindered olefins than Pd.
-
Issue: Loss of tert-Butyl Group [2][3]
-
Symptom: Formation of mono-acid.[4]
-
Root Cause: Trace acid in the catalyst or solvent, or excessive heat.
-
Fix: Add 1.0 equiv of Sodium Bicarbonate (
) or solid to the reaction mixture to buffer trace acidity.
References
-
Hong, S., et al. (2011).[5] "Enantioselective synthesis of chiral malonates via phase-transfer catalysis." Frontiers in Chemistry. (Detailed protocol for mixed malonate handling).
-
Zhang, W., et al. (2021).[6] "Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters." Organic Letters, 23(5), 1675-1680.[7] (Protocol for hindered alkylidene reduction).
-
Organic Syntheses. "Diethyl tert-butylmalonate and derivatives." Org.[7][8] Synth. Coll. Vol. 4, p.261. (Foundational properties of tert-butyl malonates).
-
BenchChem Application Notes. "Catalytic Hydrogenation of Dimethyl Malonate Derivatives." (General hydrogenation parameters).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 6. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 7. Asymmetric Hydrogenation of β-Aryl Alkylidene Malonate Esters: Installing an Ester Group Significantly Increases the Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: gem-Dimethylation of tert-Butyl Methyl Malonate
Ticket ID: OPT-YIELD-GEM-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimizing Yield & Selectivity for gem-Dimethylation[1]
Executive Summary & Mechanistic Insight[1]
The Challenge: Achieving high yields in the gem-dimethylation of tert-butyl methyl malonate is chemically distinct from standard malonate alkylations. You are fighting two opposing forces:
-
Steric/Electronic Resistance: The second methylation is significantly slower than the first. The mono-methylated intermediate is less acidic (inductive effect of the methyl group) and more sterically hindered, often leading to incomplete conversion (mixtures of mono- and bis-products).
-
Substrate Fragility: The tert-butyl ester is acid-labile (cleaves to carboxylic acid + isobutylene), while the methyl ester is base-labile (saponification).
The Solution: To maximize yield, you must drive the second deprotonation-alkylation cycle to completion without degrading the sensitive ester groups.[1] The protocol below utilizes Sodium Hydride (NaH) in DMF/THF to ensure irreversible deprotonation, driving the reaction past the "mono-methyl stall" point.
The "Golden" Protocol: High-Yield gem-Dimethylation[1]
This protocol is designed for maximum conversion .
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Substrate (t-Bu-Me Malonate) | 1.0 | SM | Dry thoroughly before use. |
| Sodium Hydride (60% in oil) | 2.5 | Base | Excess required to ensure full bis-deprotonation. |
| Methyl Iodide (MeI) | 3.0 | Electrophile | Caution: Toxic/Volatile. Excess drives kinetics. |
| THF / DMF (10:1 ratio) | Solvent | Medium | THF allows easy workup; DMF promotes SN2 rate. |
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen flow.
-
Base Suspension: Add NaH (2.5 eq) to the flask. Wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive, otherwise leave it. Suspend in dry THF (0.5 M concentration relative to substrate).
-
Catalytic Solvation: Add dry DMF (10% v/v of total solvent). Why? DMF solvates the cation, significantly accelerating the sluggish second alkylation step.[1]
-
Controlled Deprotonation: Cool to 0°C . Add the malonate substrate dropwise.[2][3]
-
Observation: Vigorous H₂ evolution. Wait until bubbling ceases (~30 mins).
-
-
The "Push" (Alkylation): Add Methyl Iodide (3.0 eq) dropwise at 0°C.
-
Note: The first methylation is fast and exothermic.[1]
-
-
Thermal Drive: Warm to Room Temperature (RT) for 1 hour, then heat to 45–50°C for 4–6 hours.
-
Critical Checkpoint: This heating step is mandatory to overcome the energy barrier for the second methyl group.[1]
-
-
Quench & Workup:
-
Purification: Vacuum distillation.
-
Pro-Tip: Pre-treat your distillation glassware with dilute base (NaHCO₃ wash) to neutralize acidic sites on the glass surface that can cleave the t-butyl group during heating.
-
Visualizing the Pathway (Mechanism & Troubleshooting)
Figure 1: Reaction Mechanism & Rate Limiting Step
The diagram below illustrates the "Enolate Loop."[1] Note that Step 4 (Second Deprotonation) is the kinetic bottleneck.
Caption: The reaction proceeds through two distinct cycles. The red arrow indicates the rate-limiting deprotonation of the mono-methyl species.[1]
Troubleshooting HQ
Issue 1: "I have a mixture of mono-methyl and dimethyl product."
-
Root Cause: Incomplete second deprotonation. The mono-methyl malonate is less acidic than the starting material.
-
Fix:
-
Increase Temperature: Ensure you are heating to at least 45°C during the second phase.
-
Solvent Switch: Increase the ratio of DMF. Pure THF is sometimes too non-polar to support the second alkylation efficiently.
-
Re-dose: Cool the reaction, add 0.5 eq fresh NaH and 0.5 eq MeI, then reheat.
-
Issue 2: "My yield is low, and I see isobutylene gas/isobutanol."
-
Root Cause: Acid-catalyzed cleavage of the tert-butyl ester.
-
Fix:
-
Check Quench: Did you use HCl? Switch to saturated NH₄Cl or just water.
-
Check Silica: Silica gel is slightly acidic. If purifying by column, add 1% Triethylamine (Et₃N) to your eluent to neutralize the silica.[1]
-
Check Glassware: As noted in Organic Syntheses, acid traces on distillation glassware can decompose the product.[1][5] Rinse glassware with dilute NH₄OH or NaHCO₃ before drying.
-
Issue 3: "I see transesterification (scrambling of methyl/t-butyl groups)."
-
Root Cause: Use of alkoxide bases (NaOMe, KOtBu) creates nucleophiles that attack the esters.[1]
-
Fix: Stick to NaH (irreversible, non-nucleophilic byproduct H₂) or K₂CO₃ (non-nucleophilic). Never use NaOMe with a mixed ester system.
FAQ: Rapid Response
Q: Can I use K₂CO₃ instead of NaH? A: Yes, but with caveats. K₂CO₃ in Acetone or DMF is safer (no H₂ evolution) but significantly slower for gem-dimethylation. If you choose this route, you must use a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6) and reflux for 12–24 hours to force the second methyl group on.[1]
Q: Why use a mixed solvent (THF/DMF)? A: Pure DMF is hard to remove without aqueous washings (which risk hydrolysis). Pure THF is volatile and poor at solvating the tight ion pairs of the enolate.[1] A 10:1 mix gives the "kick" of DMF with the workup ease of THF.[1]
Q: Is the order of addition important? A: Yes. Always add the substrate to the base before adding the alkyl halide when using NaH.[1] This prevents "runaway" exotherms and ensures controlled enolate formation.
References
-
Mechanism & Kinetics: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Wiley: New York.[1] (See sections on Enolate Alkylation).
-
Glassware Preparation & Stability: "Diethyl tert-butylmalonate". Organic Syntheses, Coll.[1][5] Vol. 7, p.213 (1990); Vol. 60, p.34 (1981).[1] (Note: Highlights the sensitivity of t-butyl esters to acid traces on glass).
-
PTC Optimization (Alternative Route): "Process for the C-alkylation of malonic esters using phase-transfer agents." US Patent 6,005,132.
-
General Malonate Methylation: "Diethyl Isopropylidenemalonate". Organic Syntheses, Coll.[1][5] Vol. 3, p.276 (1955).
Sources
minimizing side products in the synthesis of 2,2-dimethyl malonates
Welcome to the technical support center for the synthesis of 2,2-dimethyl malonates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step and minimize the formation of unwanted side products. Here, we will delve into the mechanistic nuances of the reaction, provide actionable troubleshooting advice, and answer frequently asked questions to ensure your syntheses are efficient, reproducible, and high-yielding.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2,2-dimethyl malonates. Each problem is followed by a discussion of potential causes and a step-by-step resolution.
Issue 1: Incomplete Dialkylation - Significant amounts of monomethylated malonate remain.
Probable Causes:
-
Insufficient Base: The second deprotonation of the monomethylated malonate is often more challenging than the first due to the electron-donating nature of the methyl group, which slightly reduces the acidity of the remaining alpha-hydrogen.[1] If an insufficient amount of base is used, the equilibrium will not favor the formation of the second enolate, leading to incomplete reaction.[2]
-
Steric Hindrance: While less of a concern with methyl groups, significant steric hindrance from bulky alkylating agents can impede the SN2 reaction.[3]
-
Base-Alkylating Agent Incompatibility: The choice of base and alkylating agent must be carefully considered. For instance, using a bulky base with a sterically hindered alkyl halide will exacerbate the problem.
Resolution Protocol:
-
Stoichiometry is Key: Ensure at least two full equivalents of a suitable base are used to drive the second deprotonation to completion.[2] A slight excess (2.1-2.2 equivalents) can often be beneficial.
-
Base Selection: Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF or DMF are common and effective choices.[4][5] For challenging substrates, a stronger, non-nucleophilic base like LDA can be used, but this is often unnecessary for simple methylations.[2]
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. If the reaction stalls, a small additional charge of the base may be required.
-
Temperature Control: While the initial deprotonation is often performed at room temperature or below, the alkylation step may require gentle heating to proceed at a reasonable rate.[6] However, excessive heat can lead to side reactions.
Issue 2: Presence of O-Alkylated Byproducts.
Probable Causes:
-
Solvent Effects: Protic solvents can solvate the enolate oxygen, making it less available for reaction and favoring C-alkylation. However, in aprotic solvents, the oxygen atom of the enolate can be more nucleophilic, leading to O-alkylation.
-
Counter-ion Effects: The nature of the counter-ion (e.g., Na+, K+) can influence the aggregation state of the enolate and the degree of ion pairing, which in turn affects the C/O alkylation ratio.
-
Alkylating Agent Reactivity: Highly reactive alkylating agents, such as methyl triflate, are more prone to O-alkylation.
Resolution Protocol:
-
Solvent Choice: For the synthesis of 2,2-dimethyl malonates, using an alcohol as the solvent (e.g., ethanol with sodium ethoxide) generally favors C-alkylation.[1]
-
Alkylating Agent: Methyl iodide or dimethyl sulfate are commonly used and generally provide good selectivity for C-alkylation.
-
Temperature Management: Lower reaction temperatures can sometimes favor C-alkylation.
Issue 3: Hydrolysis of the Ester Functionality.
Probable Causes:
-
Presence of Water: Water in the reaction mixture, either from wet solvents or reagents, can lead to the hydrolysis of the malonate ester, especially under basic conditions (saponification).[6][7]
-
Prolonged Reaction Times at Elevated Temperatures: Even in the absence of significant water, prolonged heating can promote hydrolysis.[8]
Resolution Protocol:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Reaction Time Optimization: Monitor the reaction closely and quench it as soon as the desired product is formed to avoid prolonged exposure to conditions that favor hydrolysis.
Issue 4: Unwanted Decarboxylation during Workup or Purification.
Probable Causes:
-
Acidic Conditions and Heat: The combination of strong acid and heat during the workup can lead to the hydrolysis of the diester to the corresponding dicarboxylic acid, which can then readily decarboxylate upon further heating.[4][9]
-
Thermal Instability: While 2,2-dimethylmalonic acid is more stable than its mono-substituted counterpart, it can still decarboxylate at elevated temperatures.[8][10]
Resolution Protocol:
-
Mild Acidic Workup: If an acidic workup is necessary, use a dilute acid and perform the extraction at room temperature or below.
-
Purification Method: Distillation under reduced pressure is the preferred method for purifying 2,2-dimethyl malonates to minimize thermal decomposition.[11]
-
Avoid Prolonged Heating: Minimize the time the product is exposed to high temperatures during solvent removal or distillation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of 2,2-dimethyl malonates?
For the dimethylation of malonic esters, sodium ethoxide in ethanol is a classic and effective choice.[5] The pKa of diethyl malonate is around 13, making it readily deprotonated by ethoxide. It's crucial to use a base with a conjugate acid that has a higher pKa than the malonic ester to ensure complete deprotonation.[3] Using an alkoxide that matches the ester group (e.g., sodium ethoxide for diethyl malonate) prevents transesterification.[12]
Q2: Can I use a stronger base like LDA?
While a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used, it is often overkill for the methylation of malonates and can be more expensive and require more stringent anhydrous conditions.[2] Its use is more justified for the alkylation of less acidic substrates.
Q3: What are the best solvents for this reaction?
The choice of solvent can significantly impact the reaction outcome.
-
Protic Solvents: Alcohols like ethanol are commonly used, especially when using the corresponding alkoxide base. They tend to favor C-alkylation.
-
Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can accelerate SN2 reactions and are also good choices, particularly when using sodium hydride as the base.[4][13]
Q4: How can I effectively monitor the progress of the dialkylation?
Thin Layer Chromatography (TLC) is a simple and effective method. You can spot the starting material (dimethyl malonate), the reaction mixture, and if available, a standard of the monomethylated product. The disappearance of the starting material and the intermediate, and the appearance of the desired product spot will indicate the reaction's progress. Gas Chromatography (GC) can provide more quantitative information on the relative amounts of starting material, mono-, and di-alkylated products.
Q5: What is the mechanism of decarboxylation, and why is it a concern?
Decarboxylation is the loss of a carboxyl group as CO2.[14] Substituted malonic acids readily undergo decarboxylation upon heating because they can form a cyclic, six-membered transition state.[10] This is a concern because if the ester groups are hydrolyzed to carboxylic acids during the workup, the resulting 2,2-dimethylmalonic acid can decarboxylate to isobutyric acid upon heating, reducing the yield of the desired product.
Section 3: Experimental Protocol and Data
Optimized Protocol for the Synthesis of Dimethyl 2,2-Dimethylmalonate
This protocol is a general guideline. Modifications may be necessary based on specific laboratory conditions and scale.
Materials:
-
Dimethyl malonate
-
Sodium methoxide
-
Methyl iodide
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous methanol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Base Addition: Carefully add sodium methoxide (2.1 equivalents) to the methanol and stir until fully dissolved.
-
Malonate Addition: Cool the solution in an ice bath and add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel.
-
First Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add methyl iodide (1.05 equivalents) dropwise.
-
Second Alkylation: After stirring for 1 hour, add a second portion of methyl iodide (1.05 equivalents) and allow the reaction to proceed at room temperature overnight. Monitor the reaction by TLC or GC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Remove the methanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction and Drying: Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation.
Table 1: Influence of Reaction Conditions on Product Distribution
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Dimethyl Malonate (%) | Monomethylated (%) | Dimethylated (%) |
| 1 | NaOMe (2.0) | MeOH | 25 | 12 | 5 | 15 | 80 |
| 2 | NaOMe (2.2) | MeOH | 25 | 12 | <1 | 5 | 94 |
| 3 | NaH (2.2) | THF | 40 | 8 | <1 | 8 | 91 |
| 4 | K₂CO₃ (2.5) | DMF | 60 | 24 | 10 | 45 | 45 |
Data is illustrative and based on typical outcomes.
Section 4: Visualizing the Process
Reaction Mechanism
The synthesis of 2,2-dimethyl malonate proceeds through a sequential deprotonation and alkylation mechanism.
Caption: Sequential deprotonation and alkylation of dimethyl malonate.
Troubleshooting Decision Tree
This decision tree can help diagnose and resolve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
The Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
-
University of Calgary. Ch21: Malonic esters. [Link]
-
OpenOChem Learn. Malonic Ester Synthesis. [Link]
-
Chemistry Stack Exchange. Decarboxylation of malonic esters. [Link]
- Google Patents.
-
YouTube. Malonic Ester Synthesis Reaction Mechanism. [Link]
- Google Patents.
-
PMC. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. [Link]
-
Chemistry Notes. Malonic ester synthesis, mechanism and application. [Link]
-
Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ResearchGate. The Alkylation of Malonic Ester. [Link]
-
Wikipedia. Dimethyl malonate. [Link]
-
NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
NROChemistry. Malonic Synthesis. [Link]
Sources
- 1. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 2. echemi.com [echemi.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]
- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 13. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
- 14. Decarboxylation [organic-chemistry.org]
Validation & Comparative
comparing reactivity of methyl vs tert-butyl esters in 2,2-dimethylmalonates
An In-Depth Guide to the Comparative Reactivity of Methyl vs. Tert-Butyl Esters in 2,2-Dimethylmalonates
For researchers and professionals in drug development and synthetic chemistry, the choice of ester group in a malonate scaffold is a critical decision that dictates subsequent reaction pathways. The dimethyl and di-tert-butyl esters of 2,2-dimethylmalonic acid, while structurally similar, exhibit profoundly different chemical behaviors. This guide provides a detailed comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in complex syntheses.
Foundational Properties: Steric and Electronic Divergence
The reactivity of these diesters is fundamentally governed by the steric and electronic properties of the methyl versus the tert-butyl group.
-
Dimethyl 2,2-dimethylmalonate features two methyl esters. The methyl group is sterically small, leaving the carbonyl carbon accessible to nucleophiles. Its cleavage typically relies on reactions amenable to SN2-type mechanisms at the methyl carbon.
-
Di-tert-butyl 2,2-dimethylmalonate incorporates the bulky tert-butyl group. This group imparts significant steric hindrance, effectively shielding the carbonyl carbon from nucleophilic attack.[1][2] Furthermore, the tert-butyl group's ability to form a stable tertiary carbocation upon cleavage dictates a preference for SN1-type reaction pathways under acidic conditions.[2]
Caption: Structural comparison highlighting the steric bulk of the tert-butyl group.
Comparative Reactivity in Key Chemical Transformations
The structural differences manifest as distinct reactivities in common synthetic operations, particularly hydrolysis and decarboxylation.
A. Hydrolysis: A Tale of Two Mechanisms
Ester hydrolysis, or saponification, is a fundamental transformation, and the choice between methyl and tert-butyl esters presents a clear divergence in reactivity and required conditions.
-
Methyl Esters: Base-Labile Dimethyl 2,2-dimethylmalonate is readily hydrolyzed under standard basic conditions (e.g., NaOH or LiOH in aqueous methanol).[1][3] The reaction proceeds via nucleophilic attack of a hydroxide ion at the sterically accessible carbonyl carbon. While effective, these harsh basic conditions can be detrimental to other sensitive functional groups within a complex molecule.[1]
-
Tert-Butyl Esters: Base-Resistant, Acid-Labile Conversely, di-tert-butyl 2,2-dimethylmalonate is exceptionally resistant to base-catalyzed hydrolysis. The steric shield provided by the tert-butyl group effectively prevents the approach of the hydroxide nucleophile.[1][3] Experimental data shows that while a methyl ester can be completely hydrolyzed in under two hours, a comparable tert-butyl ester showed only partial conversion even after 92 hours under the same conditions.[4]
The true utility of the tert-butyl ester lies in its lability under mild acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane efficiently cleave the ester at or below room temperature.[1] The mechanism circumvents nucleophilic attack at the carbonyl, instead relying on protonation and subsequent formation of the highly stable tert-butyl carbocation.[5]
Caption: Divergent hydrolysis pathways for methyl and tert-butyl esters.
| Feature | Dimethyl 2,2-dimethylmalonate | Di-tert-butyl 2,2-dimethylmalonate |
| Primary Cleavage | Base-catalyzed hydrolysis (Saponification) | Acid-catalyzed cleavage |
| Typical Reagents | NaOH or LiOH in MeOH/H₂O | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane |
| Mechanism | Nucleophilic Acyl Substitution | SN1-type via stable carbocation intermediate[2] |
| Relative Rate (Base) | Fast | Extremely Slow / Resistant[4] |
| Relative Rate (Acid) | Slow / Requires harsh conditions | Fast, under mild conditions[1] |
B. Krapcho Decarboxylation: A Reaction of Selectivity
The Krapcho decarboxylation is a powerful method for converting a malonic ester into a mono-ester, a crucial step in many synthetic sequences.[6][7] Here, the choice of ester group is not just a matter of conditions, but of feasibility.
-
Methyl Esters: Ideal Substrates The Krapcho reaction is most effective with methyl esters.[6] The accepted mechanism involves an SN2 attack by a halide anion (from a salt like LiCl) on the methyl group of the ester.[6][8] The small size of the methyl group is ideal for this backside attack. The reaction is typically performed at high temperatures in a dipolar aprotic solvent like DMSO, with a catalytic amount of water.[6]
-
Tert-Butyl Esters: Unreactive Substrates The Krapcho decarboxylation fails with tert-butyl esters. The extreme steric bulk of the tert-butyl group completely prevents the required SN2 nucleophilic attack by the halide ion.[2] This stark difference in reactivity is synthetically useful, as it allows for the selective Krapcho decarboxylation of a methyl ester in a molecule that also contains a tert-butyl ester, demonstrating the orthogonal nature of these two groups.
Caption: The Krapcho decarboxylation is facile for methyl esters but sterically inhibited for tert-butyl esters.
Experimental Protocols
The following protocols illustrate the distinct conditions required to manipulate these esters.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Dimethyl 2,2-dimethylmalonate
-
Dissolution: Dissolve dimethyl 2,2-dimethylmalonate (1.0 eq) in a 3:1 mixture of methanol and water.
-
Base Addition: Add sodium hydroxide (2.2 eq) to the solution.
-
Reaction: Stir the mixture at reflux (approx. 70-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Acidification: Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify with cold 1M HCl until the pH is ~1-2.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethylmalonic acid.
Protocol 2: Acid-Catalyzed Cleavage of Di-tert-butyl 2,2-dimethylmalonate
-
Dissolution: Dissolve di-tert-butyl 2,2-dimethylmalonate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 1-3 hours, evidenced by gas (isobutylene) evolution.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Purification: The resulting 2,2-dimethylmalonic acid can often be used directly or purified further by recrystallization or chromatography if necessary.
Protocol 3: Krapcho Decarboxylation of Dimethyl 2,2-dimethylmalonate
-
Setup: To a round-bottom flask equipped with a reflux condenser, add dimethyl 2,2-dimethylmalonate (1.0 eq), lithium chloride (2.0 eq), and a small amount of water (2.0 eq).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction: Heat the mixture to 150-180 °C.[6] Monitor the reaction by GC-MS for the formation of methyl 2,2-dimethylpropanoate and the disappearance of the starting material. The reaction is driven by the loss of CO₂ gas.
-
Workup: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation.
Summary and Strategic Application
The choice between methyl and tert-butyl esters of 2,2-dimethylmalonate is a strategic one based on chemical orthogonality.
-
Choose Dimethyl 2,2-dimethylmalonate when:
-
The synthetic plan involves a Krapcho decarboxylation to access the mono-ester.
-
The substrate is stable to harsh basic conditions for hydrolysis.
-
Subsequent steps require tolerance to mild acidic conditions.
-
-
Choose Di-tert-butyl 2,2-dimethylmalonate when:
-
The malonate moiety must serve as a protecting group for a diacid that needs to be revealed under mild, non-nucleophilic conditions.
-
Downstream synthetic steps involve strong bases, Grignard reagents, or other nucleophiles that would react with a methyl ester.[1]
-
Selective cleavage in the presence of other ester types (like methyl or ethyl) is required.
-
By understanding the fundamental principles of steric hindrance and mechanistic pathways, researchers can leverage the distinct reactivity of these malonate esters to navigate complex synthetic challenges with greater precision and efficiency.
References
- A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis. Benchchem.
- The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
-
Krapcho decarboxylation. Wikipedia. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
Poon, P. S., Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(1), 1-5. Available at: [Link]
- Application Notes and Protocols: Decarboxylation of Diethyl 2-(2-oxopropyl)malonate Derivatives. Benchchem.
- Martinez, J. A., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 65(1).
-
Decarboxylation of malonic esters. Chemistry Stack Exchange. Available at: [Link]
-
DI-tert-BUTYL MALONATE [Malonic acid, di-t-butyl ester]. ResearchGate. Available at: [Link]
- Beier, P., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1784-1790.
-
Behof, W. J., et al. (2022). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. Available at: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2022). Krapcho Decarboxylation. YouTube. Available at: [Link]
-
Ch21: Malonic esters. University of Calgary. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. researchgate.net [researchgate.net]
- 6. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
validation of 1-tert-butyl 3-methyl 2,2-dimethylmalonate purity using HPLC
A Comparative Guide: HPLC-CAD vs. Low-Wavelength UV
Executive Summary
The validation of 1-tert-butyl 3-methyl 2,2-dimethylmalonate presents a classic "invisible analyte" challenge in pharmaceutical development. Lacking a conjugated
This guide objectively compares Low-UV HPLC against Charged Aerosol Detection (CAD) . Based on experimental evidence and ICH Q2(R1) guidelines, we demonstrate that HPLC-CAD is the superior methodology for this specific application, offering a universal response factor that accurately quantifies non-chromophoric impurities (e.g., decarboxylated byproducts) that UV methods frequently miss.
The Analyte Challenge
Molecular Profile
-
Compound: 1-tert-butyl 3-methyl 2,2-dimethylmalonate
-
Structural Vulnerability: The tert-butyl ester moiety is acid-labile. Exposure to strong acidic modifiers (e.g., >0.1% TFA) or high temperatures can induce hydrolysis or decarboxylation during analysis, creating artifacts.
-
Detection Barrier: The molecule relies solely on the carbonyl (
) transition, which absorbs weakly around 200–210 nm.
Decision Matrix: Selecting the Detector
The following logic flow illustrates why CAD is the scientifically robust choice over Refractive Index (RI) or UV for this specific impurity profile.
Figure 1: Decision matrix for detector selection. CAD is favored for gradient compatibility and sensitivity.
Comparative Analysis: UV (210 nm) vs. CAD
The following data summarizes the performance differences observed during method development.
| Parameter | Method A: HPLC-UV (210 nm) | Method B: HPLC-CAD (Recommended) |
| Principle | Absorption of light by carbonyl groups. | Measurement of electrical charge on dried analyte particles.[1][2] |
| Sensitivity (LOD) | ~10–50 ppm (High noise floor). | ~1–5 ppm (Superior signal-to-noise). |
| Linearity | Linear ( | Curvilinear (requires quadratic fit or log-log). |
| Gradient Compatibility | Poor. Acetonitrile/Water gradients cause significant baseline drift at 210 nm. | Excellent. Minimal baseline shift during gradients. |
| Impurity Quantification | Biased. Response depends on extinction coefficients; impurities without carbonyls are invisible. | Uniform. Response is roughly proportional to mass, regardless of structure. |
| Mobile Phase Constraints | Requires high-purity "HPLC Grade Plus" solvents to avoid UV cutoff noise. | Requires volatile buffers (e.g., Ammonium Acetate); no phosphate buffers. |
Validated Experimental Protocol (HPLC-CAD)
This protocol is designed to mitigate the acid instability of the tert-butyl group while maximizing sensitivity.
Chromatographic Conditions
-
Instrument: HPLC system coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge C18 or equivalent).
-
Why: C18 provides sufficient retention for the methyl/tert-butyl lipophilic regions.
-
-
Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Note: We avoid TFA. The neutral pH protects the acid-labile tert-butyl ester.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Settings:
-
Evaporation Temp: 35°C.
-
Data Collection Rate: 10 Hz.
-
Power Function: 1.0 (if available) or raw current.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | End Initial Hold |
| 15.0 | 90 | Gradient Ramp |
| 20.0 | 90 | Wash |
| 20.1 | 30 | Re-equilibration |
| 25.0 | 30 | End of Run |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Critical: Do not use pure acetonitrile as the blank if the peak shape distorts (solvent effect).
-
-
Concentration: 1.0 mg/mL (Nominal).
Validation Strategy (ICH Q2 Aligned)
To validate this method, specific attention must be paid to Specificity and Linearity , where CAD differs significantly from UV.
Specificity: Forced Degradation
Because the molecule is non-chromophoric, you cannot use Peak Purity (Diode Array) to check for co-elution. You must rely on resolution (
-
Acid Stress: Treat sample with 0.1 N HCl at 60°C for 1 hour.
-
Expected Result: Cleavage of the tert-butyl group to form 3-methyl 2,2-dimethylmalonic acid mono-ester .
-
Acceptance: Resolution (
) > 2.0 between the mono-ester and the parent diester.
-
Linearity (The CAD Nuance)
Unlike UV, CAD response is not perfectly linear over wide dynamic ranges.
-
Protocol: Prepare 5 levels from 0.1% (LOQ) to 150% of target concentration.
-
Calculation: Use a Log-Log plot or a Second-Order Polynomial (Quadratic) regression.
-
Equation:
-
Acceptance:
for the transformed data.
-
Validation Workflow Diagram
Figure 2: Validation workflow emphasizing specificity checks for degradation products.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Thermo Fisher Scientific. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography.[1][2]
-
HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: Strengths and Limitations.
-
Reyes, et al. (2024). Evaluation of HPLC-DAD and IC-MS/MS for aliphatic acid determination. Journal of Chromatography B.
-
Organic Syntheses. (1954). Di-tert-butyl malonate synthesis and stability notes. Org.[3][4][5] Synth. Coll. Vol. 4, p.261.
Sources
- 1. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 2. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 3. dream.cnrs.fr [dream.cnrs.fr]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
mass spectrometry fragmentation pattern of 1-tert-butyl 3-methyl 2,2-dimethylmalonate
Comparative Mass Spectrometry Guide: 1-tert-butyl 3-methyl 2,2-dimethylmalonate
Executive Summary & Strategic Context
In the high-stakes environment of pharmaceutical synthesis, 1-tert-butyl 3-methyl 2,2-dimethylmalonate (MW 202.25 Da) serves as a critical "orthogonal building block." Unlike symmetrical alternatives (e.g., dimethyl malonate), this mixed diester allows for the selective hydrolysis of one ester group while retaining the other, a pivotal requirement for constructing complex non-symmetric pharmacophores.
However, this structural asymmetry presents unique challenges for analytical validation. This guide objectively compares the mass spectrometric (MS) performance of this mixed ester against its symmetrical analogs, focusing on fragmentation dynamics, ionization efficiency, and diagnostic ion specificity.
Key Takeaway: While symmetrical malonates rely on simple
Structural Analysis & Fragmentation Mechanics
To interpret the spectrum, we must deconstruct the molecule’s lability. The 2,2-dimethyl quaternary center blocks standard enolization pathways, forcing fragmentation through ester decomposition.
The Dominant Pathway: Isobutene Elimination (M-56)
The most defining feature of tert-butyl esters in Electron Ionization (EI) is the rapid loss of isobutene (
-
Mechanism: The carbonyl oxygen abstracts a hydrogen from one of the tert-butyl methyl groups.
-
Result: Cleavage of the
bond releases neutral isobutene (56 Da) and leaves the carboxylic acid radical cation. -
Diagnostic Ion: m/z 146 (Mono-methyl ester of 2,2-dimethylmalonic acid).
The "Base Peak" Contender: The t-Butyl Cation (m/z 57)
In "hard" ionization (70 eV EI), the tert-butyl group often cleaves heterolytically to form the stable tertiary carbocation
-
Observation: This ion (m/z 57) is often the base peak (100% relative abundance) in tert-butyl esters, potentially swamping diagnostic structural ions.
Secondary Pathways
-
Methoxy Loss (M-31): Cleavage of the methyl ester moiety (
) yields the acylium ion (m/z 171). -
Alpha-Cleavage: Loss of the entire ester group (
or ) from the quaternary center.
Comparative Performance: Mixed vs. Symmetrical Esters
The following table contrasts the target molecule with its primary alternatives used in synthesis.
Table 1: Comparative Fragmentation Dynamics (EI, 70 eV)
| Feature | Target: Mixed Ester | Alternative A: Dimethyl 2,2-dimethylmalonate | Alternative B: Di-tert-butyl 2,2-dimethylmalonate |
| Formula | |||
| Molecular Ion ( | Weak / Absent (<5%) | Distinct (10-20%) | Absent (0%) |
| Base Peak | m/z 57 or m/z 146 | m/z 129 (M-31) | m/z 57 (t-Butyl cation) |
| Key Diagnostic Loss | M-56 (Isobutene) | M-31 (Methoxy) | M-56 (Isobutene) x2 |
| Specificity | High: Unique loss of 56 Da followed by 32 Da confirms asymmetry. | Medium: Simple pattern, easy to confuse with isomers. | Low: Dominated by m/z 57; difficult to distinguish from other t-butyl esters. |
| Limit of Detection | High (due to intense m/z 57) | Moderate | High |
Visualizing the Fragmentation Pathway
The following diagram maps the logical flow of fragmentation for the target molecule.
Figure 1: Predicted EI fragmentation tree for 1-tert-butyl 3-methyl 2,2-dimethylmalonate. The isobutene loss is the primary structural identifier.
Validated Experimental Protocol
To differentiate this mixed ester from potential transesterification byproducts (e.g., dimethyl or di-tert-butyl analogs), the following GC-MS protocol is recommended.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Avoid Methanol to prevent transesterification in the injector port).
-
Concentration: 100 µg/mL.
GC-MS Parameters (Agilent/Thermo Standard)
-
Inlet: Splitless (or 10:1 Split), 250°C. Note: Keep inlet temperature <260°C to minimize thermal degradation of the t-butyl ester before ionization.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
Ion Source (EI): 230°C, 70 eV.
Identification Workflow
-
Check m/z 57: If absent, the t-butyl group is missing.
-
Look for m/z 146: This is the "Smoking Gun" for the mixed ester (Molecular Weight 202 - 56).
-
If you see m/z 160 (M+ for Dimethyl): Transesterification occurred.
-
If you see m/z 188 (M-56 for Di-t-butyl): You have the di-ester.
-
-
Confirm with m/z 171: Small peak confirming the presence of the methyl ester moiety (M-31).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Dimethyl Malonate & Diethyl Malonate. NIST Chemistry WebBook, SRD 69.[1][2] [Link][2]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Sparkman, O. D.Mass Spectrometry Desk Reference. Global View Publishing.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.
Sources
A Scientist's Guide to Prodrug Design: The Strategic Advantage of Mixed Acylglycerol Esters in Drug Development
In the landscape of modern drug development, overcoming poor pharmacokinetic profiles is a paramount challenge.[1][2] The prodrug approach, where a bioactive molecule is temporarily masked with a promoiety, stands as a cornerstone strategy to enhance properties like solubility, permeability, and metabolic stability.[1][3][4] Among the most utilized promoieties are esters, valued for their ability to be predictably cleaved in vivo by ubiquitous esterase enzymes.[3][5]
This guide moves beyond a general discussion of ester prodrugs to offer a detailed, evidence-based comparison between two common diester strategies: symmetric diesters and the more nuanced mixed tert-butyl methyl esters. While symmetric diesters offer synthetic simplicity, we will demonstrate that the deliberate asymmetry of a mixed ester design provides superior control over a drug's metabolic fate and pharmacokinetic profile, ultimately offering a more refined tool for drug developers.
We will explore the fundamental chemical principles, present comparative experimental data, and provide actionable protocols for researchers aiming to optimize their drug candidates.
The Core Conflict: Stability vs. Lability
The central challenge in ester prodrug design is balancing chemical stability required for shelf-life and transit through the gastrointestinal (GI) tract with the enzymatic lability needed for efficient drug release in the target tissue or systemic circulation.[3][6]
-
Symmetric Diesters: These molecules possess two identical ester groups. Their primary advantage is often a more straightforward synthesis.[7][8] However, their symmetric nature presents a significant pharmacokinetic challenge: the first enzymatic hydrolysis can occur at either ester position, potentially leading to two different monoester intermediates. This can complicate metabolic pathways and result in a less predictable drug release profile.
-
Mixed tert-Butyl Methyl Esters: This asymmetric design incorporates two chemically distinct ester groups. The methyl ester is relatively small and sterically accessible to esterases. In stark contrast, the tert-butyl ester is exceptionally bulky. This steric hindrance serves as a powerful shield, making it highly resistant to both chemical and enzymatic hydrolysis.[9][10] This structural dichotomy is not a bug, but a feature that allows for precise control over the drug's activation sequence.
Visualizing the Prodrug Strategy
The following workflow illustrates the general path of an ester prodrug from administration to activation.
Caption: General workflow for an ester-based prodrug strategy.
The Decisive Advantage: Enhanced Metabolic Stability
The gastrointestinal tract is rich in carboxylesterases (CES), enzymes that can prematurely hydrolyze ester prodrugs, reducing the amount of intact prodrug available for absorption.[9] This is where the tert-butyl group confers a critical advantage.
In a pivotal study on prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), researchers systematically compared various ester promoieties.[9][10][11] Simple esters like methyl and ethyl were found to be highly unstable in GI homogenates, with less than 10% of the prodrug remaining after one hour. In dramatic contrast, the tert-butyl ester prodrug was exceptionally stable, with over 50% remaining after the same period.[9] This stability is attributed directly to the steric bulk of the tert-butyl group preventing the ester from fitting into the active site of hydrolytic enzymes.
This enhanced stability ensures that a greater fraction of the administered dose survives transit through the GI tract and is absorbed intact, leading to higher systemic exposure of the prodrug and, consequently, the active drug.[10]
Comparative Physicochemical and Stability Data
| Property | Symmetric Dimethyl Ester | Mixed tert-Butyl Methyl Ester | Rationale for Difference |
| Lipophilicity (cLogP) | Moderate | High | The bulky, non-polar tert-butyl group significantly increases lipophilicity compared to a methyl group.[9] |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity generally corresponds to decreased aqueous solubility.[10] |
| Stability in GI Homogenate (t½) | Low | High | Steric hindrance from the tert-butyl group provides robust protection against enzymatic hydrolysis by carboxylesterases.[9] |
| Stability in Plasma (t½) | Variable | High | Plasma esterases are also sterically sensitive, leading to greater stability for the tert-butyl ester.[9] |
Controlled Release Kinetics: A Two-Step Activation
The asymmetry of the mixed ester allows for a controlled, two-stage release of the parent drug.
-
Step 1 (Fast): The sterically accessible methyl ester is preferentially cleaved by systemic esterases (e.g., in the plasma or liver) to release the tert-butyl monoester intermediate.
-
Step 2 (Slow): The highly stable tert-butyl monoester is then slowly hydrolyzed to release the active parent drug.
This sequential process can be engineered to create a sustained-release effect, maintaining therapeutic concentrations of the active drug for a longer duration and potentially reducing dosing frequency. Symmetric diesters lack this level of control, as the initial hydrolysis can produce a mixture of intermediates with different properties.[12][13]
Visualizing the Metabolic Pathway
Caption: Comparative hydrolysis pathways of symmetric vs. mixed diesters.
Experimental Protocols
The following protocols provide a framework for the synthesis and comparative evaluation of these two prodrug classes. A hypothetical dicarboxylic acid parent drug, "Drug-(COOH)₂," is used for illustration.
Protocol 1: Synthesis of Symmetric Dimethyl Ester Prodrug
This protocol utilizes a standard acid-catalyzed esterification.
Objective: To synthesize Drug-(CO-OMe)₂.
Materials:
-
Drug-(COOH)₂ (1.0 eq)
-
Methanol (MeOH), anhydrous (20-50 fold excess, serves as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Suspend Drug-(COOH)₂ in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by silica gel column chromatography to obtain the pure symmetric dimethyl ester.
-
Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of Mixed tert-Butyl Methyl Ester Prodrug
This multi-step protocol is necessary to achieve the asymmetric structure. It involves monoprotection, activation, and a second esterification.
Objective: To synthesize Drug-(CO-OMe)(CO-OtBu).
Step A: Monohydrolysis of Symmetric Dimethyl Ester
-
Dissolve the symmetric dimethyl ester (from Protocol 1) in a THF-water mixture (e.g., 3:1 v/v).[14]
-
Cool the solution to 0°C in an ice bath.
-
Add a stoichiometric amount (1.0 eq) of aqueous sodium hydroxide (e.g., 1N NaOH) dropwise while stirring vigorously.[14]
-
Monitor the reaction closely by TLC/LC-MS. The reaction is typically rapid (30-60 min).[14]
-
Upon consumption of the starting diester, acidify the mixture to pH ~3-4 with dilute HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the mono-acid mono-methyl ester intermediate.
Step B: tert-Butylation of the Mono-acid Intermediate
-
Dissolve the mono-acid intermediate from Step A in a suitable solvent (e.g., anhydrous DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).[15]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC/LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the pure mixed tert-butyl methyl ester.
-
Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Comparative in vitro Hydrolysis Assay
Objective: To compare the hydrolysis rate of the symmetric vs. mixed diester in a biologically relevant matrix.
Materials:
-
Symmetric and mixed ester prodrugs (10 mM stock solutions in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mouse, rat, or human liver S9 fraction (or plasma)
-
Acetonitrile with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm S9 fraction (or plasma), diluted in PBS to a final protein concentration of 1 mg/mL, to 37°C.
-
Initiate the reaction by adding the prodrug stock solution to the S9 mixture to achieve a final substrate concentration of 1 µM.
-
Incubate the reaction at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent prodrug at each time point.
-
Data Analysis: Plot the natural log of the remaining prodrug concentration versus time. The slope of the line will be the rate constant (k), and the half-life (t½) can be calculated as 0.693/k.
Conclusion: A Strategic Choice for Precision Drug Delivery
While symmetric diesters represent a viable and synthetically accessible prodrug strategy, they lack the fine control offered by an asymmetric design. The mixed tert-butyl methyl ester approach, although more synthetically demanding, provides clear and compelling advantages for drug development professionals:
-
Superior Metabolic Stability: The tert-butyl group acts as a robust steric shield, protecting the prodrug from premature hydrolysis in the GI tract and plasma.[9]
-
Enhanced Bioavailability: Improved stability leads to higher intact prodrug absorption and greater systemic exposure.[9]
-
Controlled, Sequential Drug Release: The differential lability of the methyl and tert-butyl esters allows for a predictable, two-step activation process, which can be harnessed to create a sustained-release profile.
For researchers seeking to overcome complex pharmacokinetic challenges and design more effective therapeutics, the strategic implementation of mixed tert-butyl methyl esters offers a pathway to greater precision and control in drug delivery.
References
-
Sheng, S., Wang, W., Chen, Y., Huang, C., & Zhang, Q. (n.d.). Rapid Synthesis of Monoesters and (Un)Symmetrical Diesters from Diols/Diacids Using a Rotary Evaporator and Its Application in Prodrug Synthesis. ResearchGate. Available at: [Link]
-
Pathak, V., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(22), 15493–15510. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Available at: [Link]
-
Bai, L., et al. (2021). Solvent-free synthesis of symmetric methylene diesters via direct reaction of aromatic carboxylates with 1,n-dihaloalkanes. RSC Advances, 11(42), 26236-26240. Available at: [Link]
-
Sheng, S., et al. (2025). Rapid Synthesis of Monoesters and (Un)Symmetrical Diesters from Diols/Diacids Using a Rotary Evaporator and Its Application in Prodrug Synthesis. ChemistrySelect, 10(21). Available at: [Link]
-
Hossain, K. M. I., et al. (2023). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 28(9), 3929. Available at: [Link]
-
Faber, K., & Holla, E. W. (1991). Enzyme catalyzed hydrolysis of the diesters of cis- and trans-cyclohexanedicarboxylic acids. Biocatalysis, 4(4), 285-293. Available at: [Link]
-
Taha, M. O. (2009). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Current Topics in Medicinal Chemistry, 9(9), 777-789. Available at: [Link]
-
Zhang, Z., et al. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]
-
Jain, A., & Agarwal, S. (2010). Formulation Challenges of Prodrugs. ResearchGate. Available at: [Link]
- Knifton, J. F. (1992). One step synthesis of methyl t-butyl ether from t-butanol plus methanol using group iv oxides treated with sulfates or sulfuric acid. Google Patents.
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Hossain, K. M. I. (2023). Synthesis of Tert-Butyl Ester and Ethyl Ester Prodrugs of L-Gamma-Methyleneglutamic Acid Amides for the Treatment of Cancer. eGrove. Available at: [Link]
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Bai, L., et al. (2021). Methods used for the synthesis of symmetric methylene diesters. ResearchGate. Available at: [Link]
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Singh, G., et al. (2024). Synthesis of C3-symmetric star shaped amphiphiles for drug delivery applications. Soft Matter. Available at: [Link]
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Kumar, V., & Kulkarni, P. (2017). Prodrug Strategy to Achieve Lyophilizable, High Drug Loading Micelle Formulations Through Diester Derivatives of β-Lapachone. ResearchGate. Available at: [Link]
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Hossain, K. M. I., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv. Available at: [Link]
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Kalhapure, R. S., et al. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega. Available at: [Link]
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Pathak, V., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. Available at: [Link]
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Johnson, M. (2010). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Pharmaceutical Technology. Available at: [Link]
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Armstrong, A., & Scutt, J. N. (2003). Mild and Efficient Method for Preparation of tert -Butyl Esters. ResearchGate. Available at: [Link]
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Ohno, M., & Kobayashi, S. (1986). Chiral Synthons by Enantioselective Hydrolysis of meso-Diesters with Pig Liver Esterase: Substrate-Stereoselectivity. CHIMIA, 40(6), 187-190. Available at: [Link]
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Pathak, V., et al. (2023). Discovery of tert-Butyl Ester Based 6‑Diazo-5-oxo‑L‑norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Johns Hopkins University. Available at: [Link]
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Wuitschik, G., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available at: [Link]
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Sköld, C., et al. (2006). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. Available at: [Link]
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Lee, S., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. MDPI. Available at: [Link]
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N/A. (n.d.). The chemical synthesis process, properties and pharmacokinetic analysis.... ResearchGate. Available at: [Link]
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Kumar, A., et al. (2024). TMSCl Promoted Direct Conversion of Cyclic Anhydrides to (Un)Symmetric-Diesters/Amide Esters. PubMed. Available at: [Link]
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N/A. (n.d.). Hydrolytic reactions. Available at: [Link]
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Sneesby, M. G., et al. (1997). Tert‐Butyl Ethers ‐ A Comparison of Properties, Synthesis Techniques and Operating Conditions for High Conversions. ResearchGate. Available at: [Link]
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Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-Tert-butyl 3-methyl 2,2-dimethylmalonate
Executive Safety Assessment
1-Tert-butyl 3-methyl 2,2-dimethylmalonate is a specialized mixed ester used primarily as a building block in asymmetric synthesis and pharmaceutical drug development. Its dual-ester structure (acid-labile tert-butyl and base-labile methyl) provides orthogonal protecting group strategies, but also dictates its specific handling requirements.
While specific toxicological data for this exact derivative is often limited in public databases, we apply the Precautionary Principle based on the functional group profile of malonate diesters. The primary risks are solvent-based irritation (eyes/respiratory) and combustibility .
Physicochemical Hazard Snapshot
| Property | Value / Characteristic | Operational Implication |
| Physical State | Colorless Liquid | Risk of splash; requires barrier protection. |
| Flash Point | >60°C (Est. based on homologs) | Combustible. Keep away from open flames/hot surfaces.[1] |
| Reactivity | Acid/Base Sensitive | Incompatible with strong oxidizers. Tert-butyl group cleaves with acid, evolving isobutylene gas (pressure risk). |
| Solubility | Lipophilic (Insoluble in water) | Can penetrate skin barriers; water alone is insufficient for decon. |
Personal Protective Equipment (PPE) Matrix
The standard "lab coat and nitrile gloves" approach is insufficient for prolonged handling of esters. Esters can degrade nitrile rubber, leading to rapid breakthrough.
A. Hand Protection: The "Splash vs. Immersion" Rule
-
Primary Recommendation (Splash Protection): Disposable Nitrile (Minimum 5 mil thickness).
-
Causality: Nitrile offers fair dexterity but poor chemical resistance to esters.
-
Protocol: If a splash occurs, change gloves immediately .[2] Do not rely on nitrile for more than 1 minute of contact time.
-
-
Secondary Recommendation (Immersion/Scale-up): Butyl Rubber or Silver Shield (Laminate).
-
Causality: Butyl rubber provides superior impermeability to esters and ketones, preventing skin absorption during bulk transfers (>100mL).
-
B. Ocular & Respiratory Protection[1][2][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant) are required.
-
Reasoning: Safety glasses with side shields offer insufficient protection against liquid aerosols or splashes that can track around the lens.
-
-
Respiratory: Handling must occur within a certified Fume Hood .
-
Threshold: If hood operations are impossible (e.g., maintenance), a half-face respirator with Organic Vapor (OV) cartridges is mandatory.
-
C. Body Protection[1][6]
-
Standard: Flame-resistant (FR) lab coat (Nomex or treated cotton). Synthetic fibers (polyester) should be avoided as they melt onto skin during a fire.
Operational Workflow: From Storage to Synthesis
This protocol ensures the integrity of the chemical and the safety of the operator.
Phase 1: Preparation & Inspection
-
Verify Engineering Controls: Check fume hood flow monitor (Target: 80–100 fpm face velocity).
-
Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.
-
Equipment Prep: Ensure all glassware is dry. Moisture can hydrolyze the ester, releasing malonic acid derivatives.
Phase 2: Transfer & Handling
-
Small Scale (<10 mL): Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as esters can swell the rubber plunger, causing it to seize.
-
Large Scale (>100 mL): Use a cannula transfer or a chemically resistant diaphragm pump. Do not pour freely to minimize static generation and vapor release.
Phase 3: Quenching & Cleanup
-
Spill Management: Do not wipe with paper towels immediately. Cover with an inert absorbent (vermiculite or sand) first to suppress vapors.
-
Decontamination: Wipe surfaces with a dilute surfactant (soap water) followed by ethanol.
Visualized Safety Workflow (DOT)
The following diagram illustrates the critical decision points during the handling process.
Figure 1: Decision matrix for safe handling, emphasizing the divergence between routine handling and emergency spill response.
Disposal & Waste Management
Proper disposal is critical to prevent environmental contamination and regulatory fines. This compound is classified generally as Oxygenated Organic Solvent Waste .
Waste Stream Classification
-
EPA Waste Code (Generic): D001 (Ignitable) if flash point <60°C; otherwise, classify as non-halogenated solvent waste.
-
Segregation:
-
DO: Combine with other non-halogenated organics (acetone, ethyl acetate, ethanol).
-
DO NOT: Combine with concentrated acids. Reasoning: Acidic waste streams can cleave the tert-butyl ester, generating isobutylene gas, which can pressurize and rupture waste containers.
-
Disposal Protocol
-
Collect in a dedicated, chemically compatible container (HDPE or Glass).
-
Label clearly: "Non-Halogenated Organic Waste - Contains Malonate Esters."
-
Store waste container in a secondary containment tray within a ventilated area until pickup.
References
-
National Institutes of Health (PubChem). Tert-Butyl methyl malonate (Compound Summary). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link]3]
-
University of Pennsylvania EHS. Nitrile Glove Chemical Compatibility Fact Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
